2-Chlorobenzo[d]oxazol-7-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C7H4ClNO2/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H |
InChI Key |
FWHOUYXLZUHMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chlorobenzo[d]oxazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Chlorobenzo[d]oxazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a proposed pathway based on established and analogous reactions for the synthesis of substituted benzoxazoles. The guide includes detailed experimental protocols, a summary of expected quantitative data, and visualizations of the reaction pathway and mechanism.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available substituted aminophenol. The key transformations involve the formation of the benzoxazole core, introduction of the chloro-substituent at the 2-position, and deprotection of a hydroxyl group. A plausible and efficient route is proposed as follows:
-
Step 1: Reductive Cyclization. The synthesis commences with the reductive cyclization of 2-amino-6-nitrophenol in the presence of an orthoformate. This reaction is expected to form the benzoxazole ring system, yielding 7-nitrobenzo[d]oxazole.
-
Step 2: Reduction of the Nitro Group. The nitro group at the 7-position is then reduced to an amine, affording 7-aminobenzo[d]oxazole.
-
Step 3: Sandmeyer Reaction. The amino group is subsequently converted to a hydroxyl group via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate to yield benzo[d]oxazol-7-ol.
-
Step 4: Chlorination. Finally, the 2-position of the benzoxazole ring is chlorinated to furnish the target compound, this compound.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These are based on analogous procedures found in the literature for similar substrates.
Step 1: Synthesis of 7-Nitrobenzo[d]oxazole
-
Reagents: 2-Amino-6-nitrophenol, Triethyl orthoformate, p-Toluenesulfonic acid (catalytic amount).
-
Procedure: A mixture of 2-amino-6-nitrophenol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in triethyl orthoformate (5.0 eq) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl orthoformate is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 7-Aminobenzo[d]oxazole
-
Reagents: 7-Nitrobenzo[d]oxazole, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure: To a solution of 7-nitrobenzo[d]oxazole (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added. The reaction mixture is heated at reflux for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by crystallization or column chromatography.
Step 3: Synthesis of Benzo[d]oxazol-7-ol
-
Reagents: 7-Aminobenzo[d]oxazole, Sodium nitrite, Sulfuric acid, Water.
-
Procedure: 7-Aminobenzo[d]oxazole (1.0 eq) is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The reaction mixture is heated for 1-2 hours. After cooling, the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.
Step 4: Synthesis of this compound
-
Reagents: Benzo[d]oxazol-7-ol, N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure: To a solution of Benzo[d]oxazol-7-ol (1.0 eq) in acetonitrile, N-Chlorosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove succinimide. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data Summary
The following table summarizes the expected, hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields and purities observed for analogous reactions in the literature.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | 7-Nitrobenzo[d]oxazole | C₇H₄N₂O₃ | 164.12 | 80-90 | >95 |
| 2 | 7-Aminobenzo[d]oxazole | C₇H₆N₂O | 134.14 | 85-95 | >98 |
| 3 | Benzo[d]oxazol-7-ol | C₇H₅NO₂ | 135.12 | 60-70 | >97 |
| 4 | This compound | C₇H₄ClNO₂ | 169.57 | 70-80 | >98 |
Visualizations
Synthesis Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Reaction Mechanism: Formation of the Benzoxazole Ring (Step 1)
Caption: Proposed mechanism for the formation of the benzoxazole ring.
Experimental Workflow
Structural Elucidation and Characterization of 2-Chlorobenzo[d]oxazol-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed structural elucidation and characterization of the novel heterocyclic compound, 2-Chlorobenzo[d]oxazol-7-ol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway and projects the expected analytical data based on established chemical principles and spectral data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of substituted benzoxazoles, a class of compounds with significant potential in medicinal chemistry and materials science.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The fusion of a benzene ring with an oxazole ring confers a rigid and planar structure that can effectively interact with various biological targets. The introduction of different substituents onto the benzoxazole scaffold allows for the fine-tuning of their physicochemical properties and biological activities. This guide focuses on the hypothetical structural elucidation and characterization of a novel derivative, this compound, providing a roadmap for its synthesis and analysis.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is proposed, commencing from commercially available starting materials. The multi-step synthesis involves nitration, reduction, and cyclization reactions.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols:
-
Step 1: Nitration of 2-Amino-6-chlorophenol. To a cooled solution of 2-amino-6-chlorophenol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature to allow for the completion of the nitration process. The product, 2-amino-6-chloro-4-nitrophenol, is isolated by pouring the reaction mixture onto ice and filtering the precipitate.[1]
-
Step 2: Reduction of 2-Amino-6-chloro-4-nitrophenol. The nitro group of 2-amino-6-chloro-4-nitrophenol is selectively reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation. This yields 2,4-diamino-6-chlorophenol.
-
Step 3 & 4: Acetylation and Cyclization to form 6-Chlorobenzoxazol-7-amine. The resulting diamine is acetylated using acetic anhydride, followed by thermal cyclization to form the benzoxazole ring, yielding 6-Chlorobenzoxazol-7-amine.
-
Step 5: Diazotization and Hydrolysis to form 7-Hydroxy-6-chlorobenzoxazole. The amino group at the 7-position is converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.
-
Step 6-9: Conversion to this compound. The subsequent steps would involve oxidation of the phenol to a quinone, followed by chlorination and reduction to arrive at the final product. A more direct approach for the final chlorination step could involve the conversion of an intermediate benzoxazolone. This would involve the cyclization of the appropriate 2-aminophenol with a phosgene equivalent to form a benzoxazolone, which can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride or thionyl chloride.
Structural Elucidation and Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following sections detail the predicted data for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted NMR Data:
| Technique | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR | ~10.0-11.0 (s, 1H, -OH), ~7.2-7.5 (d, J ≈ 8.0 Hz, 1H, Ar-H), ~6.8-7.1 (d, J ≈ 8.0 Hz, 1H, Ar-H), ~6.7-6.9 (t, J ≈ 8.0 Hz, 1H, Ar-H) |
| ¹³C NMR | ~160-165 (C-2), ~145-150 (C-7a), ~140-145 (C-7), ~120-130 (Ar-CH), ~110-120 (Ar-CH), ~105-115 (Ar-CH), ~135-140 (C-3a) |
Experimental Protocol for NMR Spectroscopy:
A sample of the purified compound (~5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be performed to confirm the assignments of protons and carbons and to establish the connectivity within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| C=N stretch (oxazole) | 1630-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (phenol) | 1200-1300 |
| C-Cl stretch | 700-800 |
Experimental Protocol for IR Spectroscopy:
The IR spectrum of the solid sample would be recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
| Technique | Predicted m/z Values |
| High-Resolution MS (HRMS) | Exact mass corresponding to the molecular formula C₇H₄ClNO₂ |
| Electron Ionization MS (EI-MS) | Molecular ion peak (M⁺), fragments corresponding to the loss of Cl, CO, and other characteristic fragments of the benzoxazole ring. |
Experimental Protocol for Mass Spectrometry:
High-resolution mass spectra would be obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition. Electron ionization mass spectrometry would be used to study the fragmentation pattern, which can provide additional structural information. The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
Workflow for Structural Elucidation:
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide has outlined a hypothetical yet scientifically grounded approach to the synthesis, structural elucidation, and characterization of this compound. The proposed synthetic pathway provides a viable route to this novel compound, and the predicted spectroscopic data offer a benchmark for its analytical characterization. This document serves as a valuable resource for researchers venturing into the synthesis of new benzoxazole derivatives and highlights the integrated approach of synthesis and spectroscopy required for the unambiguous determination of chemical structures in drug discovery and development.
References
CAS number and molecular weight of 2-Chlorobenzo[d]oxazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-Chlorobenzo[d]oxazol-7-ol is limited. The experimental protocols and potential biological activities described herein are based on established knowledge of closely related benzoxazole derivatives and should be considered hypothetical until experimentally validated.
Core Compound Data
This section provides fundamental physicochemical data for this compound.
| Parameter | Value | Source |
| CAS Number | 1781434-25-0 | [1] |
| Molecular Formula | C₇H₄ClNO₂ | [1] |
| Molecular Weight | 169.57 g/mol | [1] |
| Canonical SMILES | Oc1cccc2c1nc(Cl)o2 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Hypothetical Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of 2-amino-6-chlorophenol with a suitable cyclizing agent.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis
The following is a generalized, hypothetical protocol for the synthesis of this compound. Note: This procedure requires optimization and validation.
Materials:
-
2-amino-6-chlorophenol
-
Triphosgene (or other phosgene equivalent)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-6-chlorophenol in the anhydrous solvent.
-
Add the base to the reaction mixture and stir under a nitrogen atmosphere.
-
Slowly add a solution of the cyclizing agent (e.g., triphosgene) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Protocol
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point: To determine the purity of the compound.
Potential Biological Activities and Signaling Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific activity of this compound has not been reported, but based on its structural features, it could potentially be investigated for similar effects.
For instance, some benzoxazole derivatives have been shown to induce apoptosis in cancer cells. A hypothetical signaling pathway for such an activity is presented below.
Hypothetical Apoptotic Signaling Pathway
Caption: Hypothetical apoptotic pathway induced by this compound.
This diagram illustrates a simplified, hypothetical mechanism where this compound interacts with a specific cellular target, leading to the activation of downstream effectors that ultimately trigger programmed cell death (apoptosis) in a cancer cell. The actual mechanism would need to be elucidated through extensive biological assays.
Conclusion and Future Directions
This compound is a benzoxazole derivative with potential for further investigation in medicinal chemistry and drug discovery. The lack of extensive public data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. Future studies should focus on developing a reliable synthetic route, thoroughly characterizing the compound, and screening it for a range of biological activities to uncover its therapeutic potential. The exploration of its mechanism of action through detailed cellular and molecular studies will be crucial in determining its value as a lead compound for drug development.
References
A Technical Guide to the Solubility and Stability of 2-Chlorobenzo[d]oxazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles are a class of heterocyclic compounds featuring a fused benzene and oxazole ring. This aromatic structure confers considerable stability, making the benzoxazole core a valuable scaffold in medicinal chemistry.[1][2] Derivatives of benzoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
2-Chlorobenzo[d]oxazol-7-ol is a specific derivative whose utility in drug discovery and development hinges on its physicochemical properties. Understanding its solubility and stability is critical for formulating effective delivery systems, ensuring a viable shelf-life, and predicting its behavior in biological systems. This technical guide outlines the theoretical considerations and experimental protocols for determining these crucial parameters.
The structure of this compound, featuring a phenolic hydroxyl group and a chloro substituent, suggests specific chemical behaviors. The hydroxyl group may allow for pH-dependent aqueous solubility and potential susceptibility to oxidation. The chloro group, while generally stable, could be a site for nucleophilic substitution under specific conditions.[5]
Predicted Physicochemical Properties
Based on its structure, the following properties can be anticipated:
-
Solubility: The phenolic hydroxyl group is expected to contribute to some aqueous solubility, which will likely increase significantly at pH values above its pKa as the hydroxyl group is deprotonated to form a more soluble phenoxide. The aromatic core and chlorine atom suggest good solubility in polar aprotic solvents like DMSO and DMF, as well as alcohols like ethanol and methanol. Solubility in nonpolar solvents is expected to be limited.
-
Stability: The fused aromatic ring system of the benzoxazole core contributes to its overall stability.[1] However, potential degradation pathways may include:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, metal ions, or high temperatures. This could lead to the formation of colored degradation products.
-
Hydrolysis: While the oxazole ring is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to its cleavage.
-
Photostability: Aromatic systems can absorb UV radiation, potentially leading to photodegradation.
-
Experimental Protocols
Detailed methodologies are provided below for the systematic evaluation of solubility and stability.
Solubility Determination
A standard approach to determining solubility involves both kinetic and thermodynamic measurements.
3.1.1 Protocol: Kinetic Aqueous Solubility by Turbidimetry
This high-throughput method is useful for early-stage discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, causing the compound to precipitate at concentrations above its kinetic solubility limit.
-
Incubation and Measurement: Incubate the plate for 2 hours at room temperature.
-
Analysis: Measure the turbidity (absorbance) of each well using a plate reader at 620 nm. The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
3.1.2 Protocol: Thermodynamic Solubility by Shake-Flask Method (ICH Guideline Q6A)
This gold-standard method measures the equilibrium solubility.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various solvents of interest (e.g., water, PBS pH 5.0, PBS pH 7.4, 0.1 N HCl, ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours, or until equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment
Forced degradation studies are essential to identify potential degradation pathways and develop a stability-indicating analytical method.
3.2.1 Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 60 °C for 7 days.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be shielded from light.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the results to a control sample stored at -20 °C. The analysis should quantify the remaining parent compound and detect the formation of any degradation products.
Data Presentation (Hypothetical Data)
The following tables represent how experimental data for this compound could be structured.
Table 1: Hypothetical Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | 15.2 |
| Acetate Buffer (pH 4.5) | 25 | 25.8 |
| Phosphate Buffer (pH 7.4) | 25 | 155.6 |
| Water | 25 | 30.1 |
| Ethanol | 25 | > 10,000 |
| Propylene Glycol | 25 | 5,230 |
| DMSO | 25 | > 50,000 |
Table 2: Hypothetical Stability of this compound in a Forced Degradation Study
| Stress Condition | Duration | Assay (% Remaining) | Major Degradants Formed |
| 0.1 N HCl | 24 hours | 98.5% | None Detected |
| 0.1 N NaOH | 24 hours | 85.2% | Degradant 1 (Rt = 3.5 min) |
| 3% H₂O₂ | 24 hours | 78.9% | Degradant 2 (Rt = 4.1 min) |
| Thermal (60 °C) | 7 days | 95.1% | Minor Degradant 3 |
| Photolytic (ICH Q1B) | 7 days | 89.7% | Degradant 4 (Rt = 5.2 min) |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental and logical flows for characterizing the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Forced Degradation Experimental Workflow.
Caption: Potential Degradation Pathways.
References
Spectroscopic Data and Analysis of 2-Chlorobenzo[d]oxazol-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chlorobenzo[d]oxazol-7-ol. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are generated using validated computational models to offer valuable insights for the characterization and analysis of this compound. This guide also includes detailed, generalized experimental protocols for acquiring such spectra and a logical workflow for spectroscopic data analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational chemistry software and databases and should be considered as estimates. Experimental verification is recommended for confirmation.
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.5 - 11.5 | Singlet (broad) | 1H | OH (phenolic) |
| 7.2 - 7.4 | Multiplet | 1H | Ar-H |
| 7.0 - 7.2 | Multiplet | 1H | Ar-H |
| 6.8 - 7.0 | Multiplet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 155 - 160 | C=N (oxazole) |
| 145 - 150 | C-O (phenolic) |
| 140 - 145 | C-Cl |
| 130 - 135 | Ar-C |
| 120 - 125 | Ar-CH |
| 115 - 120 | Ar-CH |
| 110 - 115 | Ar-CH |
| 105 - 110 | Ar-C |
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3400 | Broad | O-H stretch (phenolic) |
| 1620 - 1600 | Medium | C=N stretch (oxazole) |
| 1500 - 1450 | Strong | C=C stretch (aromatic) |
| 1250 - 1200 | Strong | C-O stretch (phenolic) |
| 800 - 750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 169/171 | 100 / 33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 141/143 | 40 / 13 | [M - CO]⁺ |
| 134 | 25 | [M - Cl]⁺ |
| 106 | 30 | [M - CO - Cl]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if required for chemical shift referencing.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.[2] Typically, 8-16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[3] A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for solid samples.[4]
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.[5]
-
-
Data Acquisition :
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[5]
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[5]
-
-
Data Processing :
-
The software will automatically perform the Fourier transform and background subtraction.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to specific functional groups and bond vibrations.
-
Mass Spectrometry (MS)
This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.[6][7]
-
Sample Introduction :
-
For a volatile and thermally stable solid, a direct insertion probe can be used.
-
Place a small amount of the sample (typically less than 1 mg) into a capillary tube or onto the probe tip.[8]
-
Insert the probe into the mass spectrometer's ion source through a vacuum lock.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
-
Ionization and Analysis :
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7]
-
This causes ionization and fragmentation of the molecules.
-
The resulting positive ions are accelerated and focused into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing :
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the compound.
-
Mandatory Visualization
Workflow for Spectroscopic Data Analysis
The following diagram illustrates a logical workflow for elucidating the structure of an unknown compound using integrated spectroscopic data.
Caption: Workflow for chemical structure elucidation.
Plausible Synthesis Route
The following diagram illustrates a plausible synthetic pathway for 2-substituted benzoxazoles, which could be adapted for the synthesis of this compound.
Caption: General synthesis of 2-substituted benzoxazoles.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Guide: Health and Safety for 2-Chlorobenzo[d]oxazol-7-ol and Related Benzoxazole Derivatives
This guide is intended for researchers, scientists, and drug development professionals who may be working with 2-Chlorobenzo[d]oxazol-7-ol or similar compounds. The benzoxazole core is a versatile heterocyclic motif found in many biologically active compounds, making a thorough understanding of its safety profile crucial for research and development.[1][2]
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, the classifications for related compounds suggest that it should be handled with care. The following table summarizes the GHS hazard classifications for similar compounds.
| Compound | GHS Pictograms | Hazard Statements | Signal Word |
| 2-Chlorobenzoxazole | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Warning |
| 2-Chlorobenzoic acid | GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. | Warning |
| 5-chloro-2(3H)-benzoxazolone | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Warning |
Based on this data, it is prudent to assume that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Toxicological Data
Quantitative toxicological data for this compound is not available. The following table provides data for a related compound to give an indication of potential toxicity.
| Compound | Test | Species | Route | Value |
| This compound | LD50/LC50 | - | - | Not available |
| 2-Chlorobenzoic acid | EC50 | Daphnia magna (Water flea) | - | > 100 mg/l (24 h) |
| IC50 | Desmodesmus subspicatus (green algae) | - | > 100 mg/l (7 days) |
Experimental Protocols: Safe Handling Procedures
The following is a generalized protocol for handling this compound and related compounds in a laboratory setting. This should be adapted to specific experimental conditions and institutional safety guidelines.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Breakthrough times may vary, so it is recommended to check the glove manufacturer's specifications.
-
Body Protection: Wear a lab coat. For larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.
3.2 Engineering Controls
-
Work in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all manipulations of the compound, especially when heating or generating aerosols.
-
Have an eyewash station and safety shower readily accessible.
3.3 Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[3] Use non-sparking tools and take measures to prevent electrostatic discharge.[3] Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents.
3.4 First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
3.5 Spills and Disposal
-
Spills: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Visualizations
4.1 Experimental Workflow for Handling Potentially Hazardous Compounds
Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.
4.2 Hypothetical Signaling Pathway Influenced by Benzoxazole Derivatives
Benzoxazole derivatives have been investigated for a range of biological activities, including as potential anticancer and neuroprotective agents.[3][4] Some studies suggest that their mechanism of action may involve the modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway that could be targeted by a benzoxazole-based inhibitor.
Caption: A potential mechanism of action for a benzoxazole derivative as a kinase inhibitor.
References
- 1. repository.najah.edu [repository.najah.edu]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Chlorobenzo[d]oxazole-7-carboxamide [smolecule.com]
- 4. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 2-Substituted Benzoxazoles: Synthesis, Properties, and Pharmacological Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and an oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives, particularly those substituted at the 2-position, have garnered significant attention due to their broad and potent biological activities.[4][5] These compounds serve as privileged structures in drug discovery, exhibiting a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8] This guide provides a comprehensive review of the literature on 2-substituted benzoxazoles, focusing on their synthesis, quantitative biological data, and detailed experimental methodologies.
Synthetic Methodologies
The construction of the 2-substituted benzoxazole core is a well-explored area of organic synthesis, with numerous methods developed to achieve high yields and structural diversity. The most prevalent strategies involve the condensation and subsequent cyclization of an o-aminophenol with a suitable reaction partner.
Common Synthetic Pathways:
-
Condensation with Carboxylic Acids or Derivatives: A traditional and widely used method involves the reaction of o-aminophenols with carboxylic acids, acyl chlorides, or esters, often under acidic conditions or high temperatures to facilitate cyclodehydration.[9]
-
Reaction with Aldehydes: The condensation of o-aminophenols with various aldehydes, followed by oxidative cyclization, is a highly effective route.[10] This approach is often facilitated by a range of catalysts, including metal catalysts (e.g., Cu₂O, CuI), nanocatalysts, and ionic liquids, sometimes under microwave irradiation or solvent-free conditions for environmentally benign synthesis.[2][11][12]
-
Tf₂O-Promoted Amide Activation: A modern and efficient method involves the activation of tertiary amides with triflic anhydride (Tf₂O), followed by nucleophilic addition of an o-aminophenol and subsequent intramolecular cyclization and elimination.[4] This cascade reaction proceeds under mild conditions and offers high yields for a wide range of substrates.[4]
-
Metal-Free Approaches: To enhance the economic and environmental viability of synthesis, metal-free methods have been developed. One such approach utilizes imidazolium chloride as a promoter for the reaction between o-aminophenols and DMF derivatives.[9]
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Summary of Synthetic Data
The versatility of synthetic methods allows for the creation of a vast library of 2-substituted benzoxazoles. The choice of catalyst and reaction conditions significantly impacts the efficiency and yield of these transformations.
| Reactants | Catalyst / Promoter | Conditions | Yield (%) | Reference |
| o-Aminophenol + Tertiary Amide | Tf₂O, 2-Fluoropyridine | DCM, 0 °C to RT, 1h | 47 - 95 | [4] |
| o-Aminophenol + Aldehyde | Samarium Triflate (Sm(OTf)₃) | Aqueous medium, RT | High | [10] |
| o-Aminophenol + Aldehyde | [CholineCl][oxalic acid] (DES) | Microwave irradiation | Good to Exc. | [11] |
| o-Aminophenol + DMF Derivative | Imidazolium Chloride | 140 °C, 8h | 60 - 87 | [9] |
| o-Aminophenol + Aldehyde | Cu₂O | DMSO, RT, 2-5h | 70 - 95 | [12] |
| o-Aminophenol + β-Diketone | Brønsted acid + CuI | Moderate temperature | Good | [10] |
Table 1: Selected Synthetic Protocols for 2-Substituted Benzoxazoles.
Spectroscopic Data
Structural characterization of synthesized compounds is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the exact structure of 2-substituted benzoxazoles.
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | Reference |
| 2-Benzylbenzo[d]oxazole | 8.58–8.56 (m, 1H), 8.29–8.25 (m, 1H), 7.57–7.55 (m, 1H), 7.42–7.27 (m, 5H), 4.32 (s, 2H) | 168.4, 154.5, 145.1, 141.7, 133.7, 129.0 (2C), 129.0 (2C), 127.7, 120.9, 116.2, 110.6, 35.2 | [4] |
| 2-(4-Methoxybenzyl)benzo[d]oxazole | 7.70–7.65 (m, 1H), 7.47–7.42 (m, 1H), 7.32–7.23 (m, 4H), 6.91–6.84 (m, 2H), 4.20 (s, 2H), 3.77 (s, 3H) | 165.5, 158.8, 151.0, 141.3, 130.0 (2C), 126.7, 124.6, 124.1, 119.7, 114.2 (2C), 110.4, 55.2, 34.4 | [4] |
| 2-(5-Bromopentyl)benzo[d]oxazole | 7.70–7.64 (m, 1H), 7.51–7.45 (m, 1H), 7.33–7.26 (m, 2H), 3.42 (t, J = 6.6 Hz, 2H), 2.95 (t, J = 7.6 Hz, 2H), 1.98–1.88 (m, 4H), 1.64–1.54 (m, 2H) | 166.7, 150.7, 141.3, 124.5, 124.1, 119.5, 110.2, 33.3, 32.3, 28.4, 27.6, 25.8 | [4] |
Table 2: Representative 1H and 13C NMR Data for 2-Substituted Benzoxazoles.
Pharmacological Activities and Quantitative Data
2-Substituted benzoxazoles are renowned for their diverse biological activities, making them attractive scaffolds for drug development.
Antimicrobial and Antifungal Activity
Many derivatives have demonstrated significant potency against a range of pathogens, including drug-resistant strains.[6][13][14] Their mechanism of action is sometimes linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[13]
Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.
| Compound Series | Organism | MIC (µg/mL) | Reference |
| 2-Phenyl & 2-N-phenyl derivatives | Escherichia coli | 25 | [13] |
| 2-Phenyl & 2-N-phenyl derivatives | Staphylococcus aureus | 25 | [13] |
| 2-(p-substituted-phenyl) Benzoxazoles | Staphylococcus aureus | 25 - 50 | [15] |
| 2-(p-substituted-phenyl) Benzoxazoles | Gram-negative bacteria | >200 | [15] |
| Hydrazone & Azole derivatives of Benzoxazolinone | Escherichia coli | Varies | [16] |
| Hydrazone & Azole derivatives of Benzoxazolinone | Bacillus subtilis | Varies | [16] |
Table 3: Antimicrobial Activity (MIC) of Selected 2-Substituted Benzoxazoles.
Anticancer Activity
The antiproliferative effects of 2-substituted benzoxazoles have been extensively documented against various human cancer cell lines.[7][17][18] Their ability to induce apoptosis makes them promising candidates for oncology research.[19]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-(benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine (6) | A-427 (Ovarian) | <0.01 | [19] |
| Compound 6 | LCLC-103H (Lung) | <0.01 | [19] |
| Compound 6 | RT-4 (Bladder) | 0.30 | [19] |
| Compound 6 | SISO (Cervical) | 0.02 | [19] |
| 3-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one (26) | DAN-G (Pancreas) | 1.1 | [19] |
| Compound 26 | LCLC-103H (Lung) | 0.27 | [19] |
Table 4: In Vitro Cytotoxic Activity (IC₅₀) of Benzoxazole Hybrids.
Anti-inflammatory Activity
Certain 2-substituted benzoxazoles act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[20] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][20]
Caption: Anti-inflammatory action via selective COX-2 inhibition.
Other Notable Activities
The therapeutic potential of this scaffold extends to other areas, including:
-
Antiviral: Activity against various viruses has been reported.[6]
-
Antitubercular: Some derivatives show promise against Mycobacterium tuberculosis.[17]
-
Anticonvulsant: Effects on the central nervous system have been observed.[4]
-
5-HT₃ Receptor Antagonism: Certain 2-substituted benzoxazole carboxamides are potent antagonists of the 5-HT₃ receptor, with potential applications in treating conditions like irritable bowel syndrome.[21]
Key Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed methodologies for representative experiments cited in the literature.
Protocol 1: General Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation[4]
-
Reaction Setup: To a solution of a tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Condensation: Add the corresponding o-aminophenol (0.5 mmol) to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography, typically using a mixture of petroleum ether (PE) and ethyl acetate (EtOAc) as the eluent, to yield the desired 2-substituted benzoxazole.[4]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[13]
-
Strain Preparation: Grow the bacterial or fungal strains to be tested in a suitable nutrient broth for 6 hours to achieve a concentration of approximately 10⁶ cells/mL.
-
Serial Dilution: Prepare a series of dilutions of the synthesized benzoxazole compounds in nutrient broth, with concentrations typically ranging from 0.5 to 50 µg/mL.
-
Inoculation: Inoculate 100 µL of the prepared microbial culture into each tube containing the different concentrations of the test compounds.
-
Incubation: Incubate the tubes at 37 °C for 24 hours.
-
MIC Determination: After incubation, determine the MIC value for each compound by measuring the optical density (OD) at 620 nm using a spectrophotometer. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Protocol 3: In Vitro Cytotoxicity Assay (General)
-
Cell Culture: Culture human cancer cell lines (e.g., A-427, LCLC-103H) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Viability Assessment: After the treatment period, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent, incubating to allow for formazan crystal formation, and then solubilizing the crystals with a solvent.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The 2-substituted benzoxazole scaffold remains a highly valuable and versatile platform in the field of drug discovery and development. The diverse and efficient synthetic strategies available allow for the creation of extensive compound libraries for screening. The breadth of potent biological activities, including significant antimicrobial, anticancer, and anti-inflammatory effects, underscores the therapeutic potential of this chemical class. Future research will likely focus on optimizing the pharmacological profiles of lead compounds, exploring novel mechanisms of action, and developing derivatives with enhanced potency, selectivity, and reduced toxicity to address unmet medical needs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. ajphs.com [ajphs.com]
- 19. Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2-Chlorobenzo[d]oxazol-7-ol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 2-Chlorobenzo[d]oxazol-7-ol. The guide details a multi-step computational approach, integrating ligand-based and structure-based methods to identify potential protein targets and predict biological effects. Furthermore, it provides standardized experimental protocols for the subsequent in vitro validation of these computational predictions, bridging the gap from theoretical analysis to empirical evidence.[3]
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a heterocyclic compound featuring a fused benzene and oxazole ring system. While specific bioactivity data for this particular molecule is not extensively documented, the broader benzoxazole class of compounds is known for diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This inherent potential makes this compound a compelling candidate for bioactivity screening.
In silico methods have revolutionized the early stages of drug discovery by enabling rapid, cost-effective prediction of a compound's biological activity before committing to resource-intensive laboratory synthesis and testing.[4][5] These computational techniques can identify likely protein targets, predict binding affinities, and estimate pharmacokinetic and toxicological profiles, thereby guiding further research and development.[4] This guide will focus on a systematic in silico approach to profile the bioactivity of this compound.
In Silico Bioactivity Prediction Workflow
A robust in silico workflow combines several computational methods to build a comprehensive bioactivity profile. The proposed workflow for this compound is as follows:
Ligand Preparation
The initial step involves generating a high-quality 3D structure of this compound.
Methodology:
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Avogadro, Maestro).
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy, stable conformation.
-
File Format Conversion: Save the optimized structure in a format compatible with docking and screening software (e.g., .mol2, .sdf, .pdbqt).
Target Prediction
Target prediction algorithms identify potential protein targets by comparing the input ligand to databases of known bioactive molecules.
Methodology:
-
Similarity Searching: Utilize platforms like ChEMBL or PubChem to find known compounds with high structural similarity to this compound and their associated biological targets.
-
Pharmacophore-Based Screening: Employ pharmacophore models derived from known active ligands to screen for potential targets.[6][7]
-
Machine Learning Models: Use predictive models trained on large datasets of compound-target interactions to predict the probability of a compound binding to various targets.[8]
A list of predicted targets should be generated and prioritized based on the strength of the evidence from each method.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[9][10]
Methodology:
-
Protein Preparation:
-
Download the 3D structure of the prioritized protein target from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Perform energy minimization of the protein structure.
-
-
Binding Site Definition: Identify the active site of the protein, either from the co-crystallized ligand in the PDB structure or using binding site prediction tools.
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared 3D structure of this compound into the defined binding site.
-
The software will generate multiple possible binding poses.
-
-
Pose Analysis and Scoring:
-
Analyze the generated poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Use a scoring function to estimate the binding affinity (e.g., in kcal/mol or as a docking score) for each pose. The pose with the best score is considered the most likely binding mode.
-
| Predicted Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Hypothetical Target 1 | XXXX | -8.5 | Tyr123, Phe234, Arg345 |
| Hypothetical Target 2 | YYYY | -7.9 | Asp56, Val67, Leu78 |
| Hypothetical Target 3 | ZZZZ | -7.2 | His89, Trp90, Met101 |
| Table 1: Hypothetical Molecular Docking Results for this compound. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target.[7][11]
Methodology:
-
Pharmacophore Model Generation:
-
Ligand-based: If multiple active ligands for a target are known, align them and extract common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).[11]
-
Structure-based: If the 3D structure of the target is known, identify key interaction points within the binding site to generate a pharmacophore model.[11]
-
-
Virtual Screening: Use the generated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) to identify other molecules that fit the model and are therefore likely to be active.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery.[4]
Methodology: Utilize in silico tools and models (e.g., SwissADME, admetSAR) to predict various physicochemical and pharmacokinetic properties.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 197.59 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 2.5 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |
| Topological Polar Surface Area | 58.1 Ų | Likely good oral bioavailability |
| CYP450 Inhibition | Predicted Inhibitor of 2C9 | Potential for drug-drug interactions |
| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| Table 2: Predicted ADMET Properties of this compound. |
Experimental Validation Protocols
In silico predictions must be validated through experimental assays.[3] The following are generalized protocols for common in vitro assays.
Enzyme Inhibition Assay
This assay determines if a compound inhibits the activity of a specific enzyme.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the enzyme assay.
-
Prepare solutions of the enzyme and its substrate at known concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and buffer to each well.
-
Add varying concentrations of this compound to the test wells. Add solvent only to the control wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
| Compound Concentration (µM) | Enzyme Activity (%) |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 52 |
| 50 | 20 |
| 100 | 5 |
| Table 3: Hypothetical Data from an Enzyme Inhibition Assay. |
Receptor Binding Assay
This assay measures the ability of a compound to bind to a specific receptor.[14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a membrane fraction containing the receptor of interest from cells or tissues.
-
Prepare a solution of a radiolabeled ligand known to bind to the receptor.
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
-
Assay Procedure:
-
In a multi-well plate, combine the receptor preparation, the radiolabeled ligand (at a fixed concentration), and varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The in silico prediction of bioactivity for novel compounds like this compound provides a powerful and efficient strategy to guide drug discovery efforts. By integrating ligand- and structure-based computational methods, researchers can generate testable hypotheses regarding the compound's potential biological targets and pharmacological effects. Subsequent experimental validation through targeted in vitro assays is essential to confirm these predictions and advance promising compounds through the drug development pipeline. This integrated approach maximizes the efficiency of identifying new therapeutic agents and elucidating their mechanisms of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 6. dovepress.com [dovepress.com]
- 7. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences [babrone.edu.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 10. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. blog.biobide.com [blog.biobide.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Chlorobenzo[d]oxazol-7-ol in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzo[d]oxazol-7-ol is a heterocyclic organic compound belonging to the benzoxazole family. Benzoxazole derivatives are a well-established class of fluorophores with applications in various fields, including materials science and biomedical imaging. The phenolic hydroxyl group at the 7-position and the chloro-substitution at the 2-position of the benzoxazole core are anticipated to modulate the photophysical properties of the molecule, making it a potential candidate for use as a fluorescent probe in microscopy.
This document provides an overview of the potential applications, hypothetical photophysical characteristics, and generalized experimental protocols for the use of this compound in fluorescence microscopy.
Potential Applications
Based on the chemistry of related benzoxazole dyes, this compound could potentially be utilized in the following fluorescence microscopy applications:
-
pH Sensing: The phenolic hydroxyl group suggests that the fluorescence of this compound may be sensitive to changes in pH, making it a candidate for probing the pH of intracellular compartments.
-
Live-Cell Imaging: As a small, potentially membrane-permeable molecule, it could be used for staining and visualizing cellular structures in living cells.
-
Fixed-Cell Staining: The probe may also be suitable for staining specific structures in fixed and permeabilized cells.
-
Derivatization Handle: The chloro-group at the 2-position can serve as a reactive site for further chemical modification, allowing for the development of targeted fluorescent probes for specific biomolecules or organelles.
Photophysical Properties (Hypothetical)
The following table summarizes the anticipated photophysical properties of this compound, based on data from the closely related compound 2-(2'-hydroxyphenyl)benzoxazole (HBO).[1] These values are expected to vary depending on the solvent environment and pH.
| Property | Estimated Value (in Ethanol) |
| Absorption Maximum (λabs) | ~330 - 350 nm |
| Emission Maximum (λem) | ~430 - 460 nm |
| Molar Extinction Coefficient (ε) | ~15,000 - 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.4 |
| Stokes Shift | ~100 - 110 nm |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a generalized procedure for the synthesis of benzoxazoles and would require optimization for the specific synthesis of this compound. The synthesis involves the cyclization of a 2-aminophenol derivative.
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Amino-6-nitrophenol (starting material, requires reduction of the nitro group to an amine and protection/deprotection steps, or a more direct precursor like 2,3-diaminophenol)
-
Phosgene equivalent (e.g., triphosgene, diphosgene)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Precursor Synthesis: Synthesize the appropriate 2-aminophenol precursor. A common route involves the reduction of a nitrophenol.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminophenol precursor in an anhydrous solvent.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add the base, followed by the dropwise addition of the phosgene equivalent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and melting point analysis.
Protocol for Staining Live Cells
This is a general protocol for staining live cells with a novel fluorescent probe and will require optimization for cell type and experimental conditions.
Workflow for Live-Cell Staining:
Caption: A generalized workflow for staining live cells with a fluorescent probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 1-20 µM). Vortex briefly to mix.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal staining time should be determined experimentally.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (based on the hypothetical excitation and emission maxima).
Protocol for Staining Fixed Cells
This protocol describes a general method for staining fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (Permeabilization buffer)
-
PBS
-
This compound staining solution (as prepared for live-cell staining)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash the cells once with PBS, then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Hypothetical Signaling Pathway Visualization
Given that some hydroxyphenyl benzoxazole derivatives exhibit pH-dependent fluorescence, this compound could potentially be used to study cellular processes involving pH changes, such as endocytosis and lysosomal acidification.
Caption: Hypothetical use of a pH-sensitive benzoxazole probe to monitor endosomal acidification.
Troubleshooting
-
High Background Staining:
-
Decrease the probe concentration.
-
Reduce the incubation time.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Increase the probe concentration.
-
Increase the incubation time.
-
Check the filter sets on the microscope to ensure they are appropriate for the probe's excitation and emission spectra.
-
Confirm the successful synthesis and purity of the compound.
-
-
Phototoxicity:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use an antifade mounting medium for fixed cells.
-
Safety Precautions
The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
References
Application Notes and Protocols for High-Throughput Screening of 2-Chlorobenzo[d]oxazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize the biological activity of 2-Chlorobenzo[d]oxazol-7-ol. The following protocols are based on established HTS methodologies for analogous benzoxazole compounds and are adapted here for the specified molecule.
Application Note 1: Biochemical HTS Assay for Kinase Inhibition
1. Introduction
Benzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This application note describes a fluorescence polarization (FP) based HTS assay to screen for the inhibitory activity of this compound against a representative protein kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase, providing a quantitative measure of the compound's binding affinity.
2. Principle of the Assay
The FP assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as a protein kinase, its tumbling is restricted, leading to an increase in fluorescence polarization. A competitive inhibitor, such as this compound, will displace the tracer from the kinase's active site, causing a decrease in fluorescence polarization. This change is directly proportional to the inhibitory activity of the compound.
3. Experimental Protocol
3.1. Materials and Reagents
-
Protein Kinase: Recombinant human protein kinase (e.g., Receptor Interacting Protein 1 (RIP1) kinase domain).
-
Fluorescent Tracer: A fluorescein-labeled ligand known to bind the kinase active site.
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution.
-
Assay Buffer: 20 mM HEPES (pH 7.3), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 0.01% Tween-20.
-
Plates: 384-well, black, low-volume microplates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
3.2. Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (for high signal) and 50 nL of a known kinase inhibitor (for low signal).
-
-
Reagent Addition:
-
Prepare a master mix of the protein kinase and fluorescent tracer in the assay buffer. The final concentration of the kinase and tracer should be optimized to yield a stable and robust assay window.
-
Dispense 10 µL of the kinase-tracer mix into each well of the assay plate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Detection:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths should be set according to the specifications of the fluorescent tracer (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
4. Data Analysis and Presentation
The inhibitory activity of this compound is determined by calculating the percent inhibition based on the high and low control wells. The IC₅₀ value, which represents the concentration of the compound required to achieve 50% inhibition, can be determined by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Quantitative Data for Kinase Inhibition Assay
| Parameter | Value |
| Kinase Concentration | 10 nM |
| Tracer Concentration | 5 nM |
| Incubation Time | 60 minutes |
| Assay Volume | 10 µL |
| IC₅₀ of Compound X | [Hypothetical Value] µM |
| Z'-factor | > 0.6 |
5. Workflow Diagram
Biochemical HTS Assay Workflow
Application Note 2: Cell-Based HTS Assay for Anticancer Activity
1. Introduction
Many benzoxazole derivatives have demonstrated potent anticancer properties. This application note outlines a cell-based HTS assay to evaluate the cytotoxic effects of this compound on a human cancer cell line. The assay utilizes a resazurin-based reagent to measure cell viability, providing a robust and sensitive method for identifying potential anticancer agents.
2. Principle of the Assay
Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink product, resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. A decrease in fluorescence intensity in the presence of a test compound indicates a reduction in cell viability, suggesting cytotoxic or cytostatic activity.
3. Experimental Protocol
3.1. Materials and Reagents
-
Cell Line: A human cancer cell line (e.g., HT-29 colon cancer cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Viability Reagent: Resazurin-based cell viability reagent.
-
Plates: 384-well, clear-bottom, black-walled tissue culture-treated plates.
-
Plate Reader: A microplate reader with fluorescence detection capabilities.
3.2. Assay Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to the desired seeding density (e.g., 2,000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium (with a final DMSO concentration ≤ 0.5%).
-
Add 10 µL of the diluted compound to the respective wells.
-
Include wells with medium and DMSO as negative controls and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation and 590 nm emission).
-
4. Data Analysis and Presentation
The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 2: Quantitative Data for Cell-Based Anticancer Assay
| Parameter | Value |
| Cell Line | HT-29 |
| Seeding Density | 2,000 cells/well |
| Compound Incubation Time | 72 hours |
| IC₅₀ of Compound X | [Hypothetical Value] µM |
| Positive Control (Doxorubicin) IC₅₀ | [Reference Value] µM |
5. Signaling Pathway and Workflow Diagram
Hypothetical Anticancer Signaling Pathway
Cell-Based HTS Assay Workflow
Application Note & Protocol: Quantification of 2-Chlorobenzo[d]oxazol-7-ol
Introduction
2-Chlorobenzo[d]oxazol-7-ol is a heterocyclic organic compound belonging to the benzoxazole class. Compounds of this nature are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and unique photophysical properties. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the quantification of this compound in research samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound: a robust and widely accessible HPLC-UV method and a highly sensitive and selective LC-MS/MS method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with expected concentrations in the microgram per milliliter (µg/mL) range.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm (based on the typical absorbance of benzoxazole derivatives).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Illustrative Quantitative Data (HPLC-UV):
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations (ng/mL to pg/mL), particularly in complex biological matrices.
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion (to be determined by direct infusion and fragmentation studies).
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.01 ng/mL to 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
Illustrative Quantitative Data (LC-MS/MS):
| Parameter | Result |
| Linearity Range | 0.01 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 5.0% |
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.
Application Notes and Protocols for Studying Enzyme Inhibition by 2-Chlorobenzo[d]oxazol-7-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] These activities often stem from the inhibition of specific enzymes. This document provides a detailed experimental framework for the investigation of 2-Chlorobenzo[d]oxazol-7-ol as a potential enzyme inhibitor. While the specific enzyme targets for this particular compound are not yet fully elucidated, derivatives of the parent molecule are known to inhibit enzymes such as cholinesterases, VEGFR-2, and tyrosinase.[3][4][5] Therefore, the following protocols outline a comprehensive approach, from initial screening against a panel of candidate enzymes to detailed kinetic and mechanistic studies for any confirmed interactions.
1. Preliminary Screening and Target Identification
The initial step is to identify potential enzyme targets for this compound. Based on the known activities of related benzoxazole compounds, a targeted screening approach is recommended.
1.1. Recommended Enzyme Panel for Initial Screening:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the treatment of Alzheimer's disease.[3][6]
-
Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a target for anti-cancer therapies.[5]
-
Oxidoreductases: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders.
-
Mixed-Function Oxidases: These enzymes, primarily in the liver, are involved in the metabolism of a wide range of compounds.[7]
1.2. Experimental Workflow for Initial Screening:
The following diagram outlines the general workflow for the initial screening and subsequent characterization of this compound.
2. Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
2.1. Protocol 1: Determination of IC50 Value
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity (IC50).
Materials:
-
Target enzyme (e.g., Acetylcholinesterase)
-
Substrate (e.g., Acetylthiocholine)
-
Chromogenic reagent (e.g., DTNB - Ellman's reagent)
-
Assay buffer (e.g., Phosphate buffer, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer. A typical concentration range would be from 100 µM to 0.01 µM.
-
Add the enzyme solution to each well of the microplate, followed by the different concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[8]
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction by measuring the absorbance at a specific wavelength (e.g., 412 nm for the AChE assay with DTNB) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Inhibitor Concentration (µM) | Absorbance (at time t) | Initial Rate (mAU/min) | Percent Inhibition (%) |
| 0 (Control) | 0.850 | 100 | 0 |
| 0.01 | 0.765 | 90 | 10 |
| 0.1 | 0.638 | 75 | 25 |
| 1 | 0.425 | 50 | 50 |
| 10 | 0.213 | 25 | 75 |
| 100 | 0.085 | 10 | 90 |
2.2. Protocol 2: Enzyme Kinetic Studies to Determine Inhibition Type and Ki
This protocol aims to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine the inhibition constant (Ki).[9]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Prepare a stock solution of this compound.
-
Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor. Typically, at least three different fixed inhibitor concentrations (including zero) are used, and for each of these, the substrate concentration is varied.
-
Follow steps 3-6 from the IC50 determination protocol for each combination of substrate and inhibitor concentration.
-
Calculate the initial reaction rates for each condition.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines for different inhibitor concentrations will indicate the type of inhibition.[10][11]
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Determine the kinetic parameters (Vmax and Km) from the plots for each inhibitor concentration.
-
Calculate the Ki value using the appropriate equations for the determined inhibition type.
Data Presentation:
| Substrate Conc. (mM) | Initial Rate (No Inhibitor) | Initial Rate (Inhibitor Conc. X) | Initial Rate (Inhibitor Conc. Y) |
| 0.1 | 20 | 15 | 10 |
| 0.2 | 35 | 28 | 20 |
| 0.5 | 60 | 50 | 40 |
| 1.0 | 80 | 70 | 60 |
| 2.0 | 90 | 85 | 75 |
3. Signaling Pathway Analysis
Should this compound be found to inhibit a key signaling enzyme, such as a kinase, it is important to understand the downstream consequences. For example, inhibition of VEGFR-2 would impact the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.
3.1. Hypothetical Signaling Pathway: PI3K-Akt Pathway Modulation by a Kinase Inhibitor
The following diagram illustrates the potential impact of an inhibitor on the PI3K-Akt signaling pathway.
References
- 1. repository.najah.edu [repository.najah.edu]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chlorobenzo[d]oxazole | 227197-72-0 | Benchchem [benchchem.com]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. fiveable.me [fiveable.me]
Application Notes and Protocols: Exploring 2-Chlorobenzo[d]oxazol-7-ol Derivatives for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-Chlorobenzo[d]oxazol-7-ol as a novel building block for the synthesis of organic semiconductors. While direct experimental data for this specific compound in organic electronics is not yet prevalent in public literature, its structural motifs suggest significant potential. Benzoxazole derivatives are known for their inherent stability and tunable electronic properties, making them promising candidates for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[1][2][3]
This document outlines a proposed synthetic strategy to incorporate the this compound moiety into a conjugated polymer backbone. Furthermore, it provides detailed, standardized protocols for the synthesis, purification, and characterization of the resulting polymer, as well as for the fabrication and testing of OFET devices.
Proposed Synthetic Pathway
The following diagram illustrates a hypothetical two-step synthetic route to a novel donor-acceptor conjugated polymer, Poly[(2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione)-alt-(7-(hexyloxy)benzo[d]oxazol-2-yl)] (PBDTBO ), utilizing a derivative of this compound. This pathway employs a Suzuki or Stille cross-coupling polymerization, common in the synthesis of conjugated polymers for organic electronics.
Figure 1: Proposed synthetic pathway for the PBDTBO polymer.
Experimental Protocols
Protocol 1: Synthesis of 7-(Hexyloxy)-2-chlorobenzo[d]oxazole
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in acetone (100 mL).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromohexane (1.2 eq).
-
Reaction Conditions: Reflux the mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in dichloromethane (DCM) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the resulting solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 7-(Hexyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (Monomer A)
-
Reaction Setup: To a flame-dried Schlenk flask, add 7-(Hexyloxy)-2-chlorobenzo[d]oxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane (50 mL) and degas the mixture with nitrogen for 30 minutes.
-
Reaction Conditions: Heat the reaction mixture at 90°C for 16 hours.
-
Work-up: Cool the mixture to room temperature and pour into water (100 mL). Extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.
Protocol 3: Synthesis of PBDTBO via Suzuki Cross-Coupling Polymerization
-
Reaction Setup: In a Schlenk flask, dissolve Monomer A (1.0 eq) and Monomer B (1.0 eq) in toluene (20 mL).
-
Aqueous Base: Prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃) and add it to the reaction mixture.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Degassing: Degas the biphasic mixture with nitrogen for 30 minutes.
-
Reaction Conditions: Heat the reaction at 95°C with vigorous stirring for 48 hours.
-
Polymer Precipitation: After cooling, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the polymer and perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform.
-
Final Product: Concentrate the chloroform solution and precipitate the polymer again in methanol. Filter and dry the final polymer under vacuum at 60°C.
Characterization of PBDTBO
The synthesized polymer should be characterized to determine its chemical structure, molecular weight, thermal stability, and optoelectronic properties.
| Characterization Technique | Parameter to be Determined | Expected Outcome/Information |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra | Confirmation of the polymer's chemical structure and purity. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) | Determination of the polymer's molecular weight and distribution. |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td) | Assessment of the polymer's thermal stability. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) | Identification of phase transitions and processing temperatures. |
| UV-Vis Spectroscopy | Absorption spectrum of the polymer in solution and as a thin film | Determination of the optical bandgap (Eg) and absorption range. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Evaluation of the polymer's electrochemical properties and energy level alignment with other materials. |
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
The following workflow outlines the fabrication of a bottom-gate, bottom-contact (BGBC) OFET device to evaluate the charge transport properties of the PBDTBO polymer.
Figure 2: Workflow for the fabrication of a BGBC OFET.
Protocol 4: OFET Device Fabrication and Characterization
-
Substrate Preparation:
-
Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.
-
Clean the substrates by ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each, followed by drying with a stream of nitrogen.
-
Treat the substrates with oxygen plasma or UV-ozone for 10 minutes to create a hydrophilic surface.
-
Immediately immerse the cleaned substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 30 minutes to form a self-assembled monolayer (SAM).
-
Rinse the substrates with fresh toluene and anneal at 120°C for 20 minutes.
-
-
Active Layer Deposition:
-
Prepare a solution of PBDTBO in a high-boiling-point solvent such as chlorobenzene or o-dichlorobenzene at a concentration of 5-10 mg/mL.
-
Spin-coat the polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
Anneal the films at a temperature determined from the DSC analysis (e.g., just below the melting temperature) for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET devices using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air.
-
Calculate the field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) from the transfer characteristics in the saturation regime using the following equation:
IDS = ( W / 2L ) * µ * Ci ( VG - Vth )²
where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, and VG is the gate voltage.
-
Expected Performance and Data Presentation
The performance of the PBDTBO-based OFETs will depend on the polymer's molecular weight, crystallinity, and energy levels. The following table provides a template for summarizing the key performance metrics.
| Polymer | Mn (kDa) | PDI | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| PBDTBO | Value | Value | Value | Value | Value |
This structured approach, from targeted synthesis to systematic device characterization, will enable a thorough evaluation of this compound derivatives as a new class of materials for organic semiconductors. The insights gained will be valuable for the rational design of next-generation materials for flexible and printed electronics.
References
Application Note and Protocol: Purification of 2-Chlorobenzo[d]oxazol-7-ol by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chlorobenzo[d]oxazol-7-ol is a heterocyclic compound belonging to the benzoxazole class. Molecules in this class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Proper purification of such compounds is a critical step following synthesis to remove impurities, by-products, and unreacted starting materials. Column chromatography is a widely used and effective technique for the purification of organic compounds. This protocol outlines a general procedure for the purification of this compound using silica gel chromatography, a common and versatile method for separating compounds based on their polarity.
Experimental Protocol
This protocol describes a general method for the purification of this compound using silica gel column chromatography. The selection of the mobile phase and gradient may require optimization based on preliminary analysis by thin-layer chromatography (TLC).
1. Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Fraction collector or collection tubes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
-
Sample: Crude this compound
2. Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the separated spots under a UV lamp.
-
The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
3. Column Preparation (Slurry Packing Method)
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Secure the chromatography column in a vertical position and add a small layer of sand or a cotton/glass wool plug at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the packed bed is stable.
4. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent that will be adsorbed by the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample solution to the top of the column.
5. Elution and Fraction Collection
-
Begin elution with the low-polarity mobile phase determined from the TLC analysis.
-
Collect the eluent in fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This can be done stepwise (e.g., 95:5, then 90:10, then 85:15 hexane:ethyl acetate) or by using a continuous gradient with a separatory funnel.
-
Monitor the separation by collecting small spots from the fractions and running TLC analysis.
-
Combine the fractions that contain the pure this compound.
6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).
Data Presentation
The following table should be used to record the experimental data for each purification run to ensure reproducibility and for comparison between different optimization attempts.
| Parameter | Value / Observation |
| Sample Information | |
| Crude Sample Mass (g) | |
| TLC Analysis | |
| TLC Mobile Phase | |
| Rf of Target Compound | |
| Rf of Major Impurities | |
| Column Chromatography | |
| Column Dimensions (cm) | |
| Stationary Phase Mass (g) | |
| Mobile Phase Gradient | (e.g., Hexane:Ethyl Acetate from 95:5 to 80:20) |
| Elution Volume (mL) | |
| Results | |
| Purified Product Mass (g) | |
| Yield (%) | |
| Purity (%) | (Determined by HPLC, NMR, etc.) |
| Physical Appearance |
Workflow Diagram
Troubleshooting & Optimization
Troubleshooting common issues in benzoxazole ring formation
Welcome to the technical support center for benzoxazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in benzoxazole synthesis are a frequent issue and can stem from several factors.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many traditional methods require high temperatures (often exceeding 100°C) and long reaction times (several hours).[1][3] If the temperature is too low, the reaction may not proceed, and if it's too high, it could lead to decomposition of starting materials or products. It is crucial to optimize these parameters for your specific substrates.
-
Inefficient Catalyst: The choice of catalyst plays a pivotal role. Traditional Brønsted or Lewis acids can have low catalytic activities.[1][3] The catalyst loading is also important; reducing the amount of catalyst can lead to a significant drop in yield.[1]
-
Poor Substrate Reactivity: The electronic properties of your starting materials, particularly substituted o-aminophenols and aldehydes, can significantly impact the reaction. For example, o-aminophenols with electron-withdrawing groups may show lower reactivity.[1]
-
Presence of Moisture: Water can interfere with the reaction, especially when using moisture-sensitive reagents or catalysts. Ensuring anhydrous conditions can be beneficial.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired benzoxazole.
To improve the yield, consider the following troubleshooting steps:
-
Optimize Reaction Temperature and Time: Systematically screen a range of temperatures and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][3]
-
Select a More Efficient Catalyst: Consider using modern catalytic systems that have shown high efficiency, such as ionic liquids, metal-organic frameworks (MOFs), or nanoparticles.[1][2][4][5] These can often lead to higher yields under milder conditions.
-
Adjust Catalyst Loading: Ensure you are using the optimal amount of catalyst as specified in literature protocols or as determined by your optimization experiments.[1]
-
Modify Substrates: If possible, protecting groups or different starting materials with more favorable electronic properties could be used.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge that can complicate purification and reduce yields.
-
Incomplete Cyclization: The intermediate Schiff base (imine) formed from the condensation of o-aminophenol and an aldehyde may not fully cyclize to the benzoxazole.[1][4] This can be due to insufficient heating, a non-optimal catalyst, or steric hindrance.
-
Over-oxidation or Decomposition: At high temperatures, the starting materials or the benzoxazole product can degrade.
-
Homocoupling of Starting Materials: This can occur under certain catalytic conditions.
-
Formation of Benzisoxazoles: Under specific conditions, particularly with certain starting materials and reagents, rearrangement can lead to the formation of benzisoxazole isomers.[6]
To minimize side reactions:
-
Promote Full Cyclization: Ensure adequate reaction time and temperature. The use of an efficient catalyst that promotes the intramolecular cyclization step is crucial.[1]
-
Milder Reaction Conditions: Employing newer catalytic systems can allow for lower reaction temperatures, thus reducing thermal decomposition.[2][5]
-
Choice of Oxidant: In oxidative cyclization methods, the choice and amount of the oxidizing agent are critical to avoid over-oxidation.
Q3: The purification of my crude benzoxazole product is proving difficult. What are some effective purification strategies?
A3: Purification of benzoxazoles can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products with similar polarities.
-
Recrystallization: This is a common and effective method for purifying solid benzoxazoles. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, can be effective.[7]
-
Column Chromatography: Silica gel column chromatography is widely used for the purification of benzoxazoles.[1] A solvent system like acetone/petroleum ether can be employed.[1]
-
Catalyst Removal: If a heterogeneous catalyst is used, it can often be removed by simple filtration or centrifugation.[1][4][5] Magnetic catalysts offer a particularly easy separation method.[4][5] For homogeneous catalysts, an aqueous workup or extraction may be necessary.
-
Treatment with Clarifying Agents: Using agents like activated charcoal can help remove colored impurities.[7]
Troubleshooting Guides
Guide 1: Low Reaction Conversion
This guide provides a systematic approach to troubleshooting low conversion rates in benzoxazole synthesis.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Presence of Impurities After Workup
This guide outlines steps to identify and eliminate impurities found in the crude product.
Caption: Troubleshooting guide for impurities in the crude product.
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on benzoxazole synthesis, highlighting the impact of different catalysts and conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | 130 | 12 | 0 | [3] |
| p-TsOH | 130 | 12 | 35 | [3] |
| H2SO4 | 130 | 12 | 45 | [3] |
| InCl3 | 130 | 12 | 65 | [3] |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 130 | 5 | 98 | [1][3] |
| Fe3O4@SiO2-SO3H | 50 | 0.5 | 94 | [5] |
| Mn-TPA MOF | 30 | 0.17 | 99.9 | [2] |
Table 2: Effect of Substituents on Aldehyde on Yield (Reaction with 2-aminophenol using BAIL gel catalyst at 130°C)
| Aldehyde Substituent (para) | Time (h) | Yield (%) | Reference |
| -H | 5 | 98 | [1] |
| -CH3 | 5 | 95 | [1] |
| -OCH3 | 5 | 92 | [1] |
| -NO2 | 6 | 89 | [1] |
| -F | 5.5 | 85 | [1] |
| -Cl | 5.5 | 88 | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is adapted from a study demonstrating a solvent-free synthesis of benzoxazoles.[1][3]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
BAIL gel (0.010 g, 1.0 mol %)
Procedure:
-
Add 2-aminophenol, benzaldehyde, and the BAIL gel catalyst to a 5 mL vessel.
-
Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., acetone/petroleum ether, 1:19) to afford the pure benzoxazole.[1]
Protocol 2: Synthesis of Benzoxazoles using a Magnetically Recoverable Nanocatalyst
This protocol utilizes a Fe3O4@SiO2-SO3H nanocatalyst under mild, solvent-free conditions.[5]
Materials:
-
2-Aminophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Fe3O4@SiO2-SO3H catalyst (0.03 g)
Procedure:
-
To a mixture of 2-aminophenol and the aromatic aldehyde, add the Fe3O4@SiO2-SO3H catalyst.
-
Stir the reaction mixture at 50°C without a solvent for the required time (typically 30-60 minutes).
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, add ethyl acetate to the mixture.
-
Separate the magnetic catalyst from the solution using an external magnet.
-
Wash the catalyst with ethanol and acetone, and dry it for reuse.
-
Dry the organic solution over anhydrous Na2SO4 and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure benzoxazole.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Benzoxazole Formation Catalyzed by a Brønsted Acid
The following diagram illustrates the proposed reaction mechanism for the formation of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, catalyzed by a Brønsted acid.[1][4]
Caption: Proposed mechanism for Brønsted acid-catalyzed benzoxazole formation.
This technical support center provides a starting point for troubleshooting common issues in benzoxazole synthesis. For more specific problems, consulting the primary literature is always recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Optimization of reaction conditions for 2-Chlorobenzo[d]oxazol-7-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chlorobenzo[d]oxazol-7-ol. The proposed synthetic pathway involves a two-step process: the cyclization of 2-aminoresorcinol to form 7-hydroxybenzo[d]oxazol-2(3H)-one, followed by chlorination to yield the final product.
Troubleshooting Guide & FAQs
This section addresses potential issues that may arise during the synthesis.
Step 1: Synthesis of 7-hydroxybenzo[d]oxazol-2(3H)-one
Q1: My reaction to form 7-hydroxybenzo[d]oxazol-2(3H)-one from 2-aminoresorcinol and urea has a very low yield. What are the possible causes and how can I improve it?
A1: Low yields in this cyclization reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction mixture is heated at a sufficiently high temperature (typically 150-190°C) for an adequate duration.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Sub-optimal Reagent Ratio: The molar ratio of urea to 2-aminoresorcinol is crucial. An excess of urea is often used to drive the reaction forward. A 1:1.05 to 1:1.3 molar ratio of 2-aminophenol to urea is a good starting point.[1]
-
Ammonia Removal: The reaction generates ammonia as a byproduct, which can inhibit the reaction. If the reaction is performed in a solvent, partial distillation of the solvent during the reaction can help remove ammonia.[1]
-
Decomposition of Starting Material: 2-aminoresorcinol can be sensitive to high temperatures and may decompose. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Steps:
-
Increase the reaction temperature in increments of 10°C, while monitoring for product formation and starting material decomposition by TLC.
-
Experiment with the molar ratio of urea, increasing it incrementally.
-
If using a high-boiling solvent like o-dichlorobenzene, consider a setup that allows for the removal of ammonia.[1]
Q2: I am observing multiple spots on my TLC plate during the synthesis of 7-hydroxybenzo[d]oxazol-2(3H)-one. What are these side products and how can I minimize them?
A2: The formation of multiple products is likely due to side reactions. Potential side products include polymers from the self-condensation of 2-aminoresorcinol or partially reacted intermediates.
Minimization Strategies:
-
Control of Reaction Temperature: Overheating can lead to polymerization and decomposition. Maintain a consistent and controlled temperature throughout the reaction.
-
Inert Atmosphere: The presence of oxygen can lead to oxidative side products, which are often colored. Purging the reaction vessel with an inert gas is crucial.
-
Gradual Addition of Reagents: In some cases, the slow and controlled addition of one reagent to the other can minimize side reactions.
Q3: How can I effectively purify the 7-hydroxybenzo[d]oxazol-2(3H)-one?
A3: Purification can be achieved through recrystallization or column chromatography.
-
Recrystallization: For highly crystalline products, recrystallization is an effective method. Solvents such as ethanol or ethyl acetate/petroleum ether mixtures can be suitable.[2]
-
Column Chromatography: For oily or less crystalline products, silica gel column chromatography is recommended. A solvent system of ethyl acetate in petroleum ether or ether in petroleum ether can be effective for elution.[2]
Step 2: Synthesis of this compound
Q4: The chlorination of 7-hydroxybenzo[d]oxazol-2(3H)-one with phosphorus pentachloride (PCl₅) is resulting in a dark, intractable mixture. What is causing this and how can I prevent it?
A4: The reaction of phenolic compounds with strong chlorinating agents like PCl₅ can be aggressive and lead to charring and the formation of multiple chlorinated byproducts.
Preventative Measures:
-
Temperature Control: The reaction with PCl₅ is often exothermic. It is critical to control the temperature, which should typically be between 120°C and 170°C.[1] Adding the benzoxazolinone portion-wise to a hot solution of PCl₅ can help manage the reaction temperature.[1]
-
Molar Excess of PCl₅: A molar excess of PCl₅ (2 to 10 moles per mole of benzoxazolinone) is generally required to ensure complete conversion.[1]
-
Inert Solvent: The use of an inert, high-boiling solvent such as o-dichlorobenzene is recommended.[1]
Q5: My final product, this compound, is difficult to purify and appears to be contaminated with phosphorus byproducts. What is the best purification strategy?
A5: Phosphorus byproducts from the use of PCl₅ are common.
Purification Strategy:
-
Work-up Procedure: After the reaction, the mixture should be carefully quenched, for example, by pouring it onto ice water. The product can then be extracted with an organic solvent like ethyl acetate.
-
Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Column Chromatography: Purification by silica gel column chromatography is often necessary. A gradient elution with ethyl acetate in hexane or petroleum ether is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be performed after chromatography for final purification.
Q6: Are there alternative chlorinating agents to phosphorus pentachloride?
A6: Yes, thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be used for the synthesis of 2-chlorobenzoxazoles from 2-mercaptobenzoxazoles, which is a related reaction.[3] This method might offer milder reaction conditions. Another approach involves reacting 2-mercaptobenzoxazoles with chlorine gas.[2]
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxybenzo[d]oxazol-2(3H)-one
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-aminoresorcinol (1.0 eq) and urea (1.1 eq).
-
Heat the mixture under a nitrogen atmosphere to 160-170°C for 4 hours. Ammonia gas will be evolved.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in hot ethanol and allow it to recrystallize.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain 7-hydroxybenzo[d]oxazol-2(3H)-one.
Protocol 2: Synthesis of this compound
-
In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a powder addition funnel, add phosphorus pentachloride (3.0 eq) and o-dichlorobenzene.
-
Heat the mixture to 150°C under a nitrogen atmosphere.
-
Slowly add 7-hydroxybenzo[d]oxazol-2(3H)-one (1.0 eq) in portions over 30 minutes, maintaining the temperature between 150-160°C.
-
After the addition is complete, stir the reaction mixture at 160°C for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Optimization of Reaction Conditions for Benzoxazolin-2-one Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2-Aminophenol | 2-Aminophenol | 2-Aminophenol |
| Reagent | Urea | Phosgene | Triphosgene |
| Molar Ratio (Amine:Reagent) | 1 : 1.1 | 1 : 1.2 | 1 : 0.4 |
| Solvent | o-dichlorophenol[1] | Toluene | Toluene[4] |
| Temperature | 150-160°C[1] | 100-110°C | 105°C[4] |
| Reaction Time | 3 hours[1] | 2 hours | 1 hour[4] |
| Typical Yield | ~70-80% | >90% | ~46%[4] |
Table 2: Comparison of Chlorination Methods for Benzoxazolin-2-ones
| Parameter | Method A | Method B |
| Starting Material | Benzoxazolin-2-one | 2-Mercaptobenzoxazole |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) |
| Molar Ratio | 1 : 3-5[1] | 1 : excess |
| Solvent | o-dichlorobenzene[1] | None (SOCl₂ as solvent)[3] |
| Catalyst | None | DMF (catalytic)[3] |
| Temperature | 140-170°C[1] | Reflux[3] |
| Typical Yield | >70%[1] | ~70%[3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. CN108794421A - The method for preparing 2- Lv benzoxazoles and 2,6- dichloro benzoxazoles from o-aminophenol as chlorinating agent using Solid triphosgene - Google Patents [patents.google.com]
Preventing degradation of 2-Chlorobenzo[d]oxazol-7-ol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Chlorobenzo[d]oxazol-7-ol during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to a brownish tint. What could be the cause?
A1: A color change in your compound, particularly the development of a brown or tan hue, is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl group at the 7-position. Phenolic compounds are susceptible to oxidation in the presence of air (oxygen) and light, leading to the formation of colored quinone-like structures.[1][2][3]
Q2: I am observing a decrease in the purity of my this compound sample over time, even when stored in the dark. What degradation pathway might be occurring?
A2: Besides oxidation, another potential degradation pathway is the hydrolysis of the 2-chloro substituent on the oxazole ring. Although benzoxazoles are relatively stable, the presence of moisture can lead to the slow hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxybenzo[d]oxazol-7-ol. This impurity can be difficult to detect by simple visual inspection and may require analytical techniques like HPLC or LC-MS for confirmation.
Q3: Can the solvent I use for my experiments affect the stability of this compound?
A3: Yes, the choice of solvent is critical. Protic solvents, especially those containing water, can facilitate hydrolysis of the 2-chloro group. Additionally, certain solvents can promote photodegradation if the solution is exposed to light. It is advisable to use fresh, anhydrous, aprotic solvents for preparing stock solutions and to minimize the storage time of solutions.
Q4: What are the ideal storage conditions for this compound to minimize degradation?
A4: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize its exposure to factors that promote degradation. Based on the chemical properties of related compounds, the following storage conditions are recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides actionable steps to resolve them.
| Observed Issue | Potential Cause | Troubleshooting/Prevention Steps |
| Discoloration (e.g., yellowing, browning) of the solid compound. | Oxidation of the phenolic hydroxyl group. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using an amber vial or storing it in a dark place. - Store at reduced temperatures (refrigeration at 2-8 °C is recommended). |
| Appearance of a new peak in HPLC/LC-MS analysis of a stored sample. | Hydrolysis of the 2-chloro group or other degradation. | - Ensure the compound is stored in a tightly sealed container to prevent moisture absorption. - Use a desiccator for long-term storage. - If a new peak is observed, consider re-purification of the compound before use. |
| Inconsistent or poor results in biological assays. | Degradation of the compound leading to lower effective concentration. | - Always use freshly prepared solutions for experiments. - Perform a purity check (e.g., by HPLC) of your stock solution before critical experiments, especially if it has been stored for an extended period. - Prepare stock solutions in anhydrous, aprotic solvents. |
| Precipitate formation in a stored solution. | Degradation product precipitating out of the solution or decreased solubility at lower temperatures. | - Allow the solution to warm to room temperature and check for re-dissolution. - If the precipitate persists, it is likely a degradation product. The solution should be discarded and a fresh one prepared from solid material. |
Summary of Storage Recommendations
| Parameter | Recommended Condition | Reasoning |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the phenol group. |
| Light | Protected from Light (Amber Vial/Darkness) | Prevents photodegradation. |
| Moisture | Tightly Sealed Container, Desiccator | Prevents hydrolysis of the 2-chloro group. |
| Form | Solid | More stable than solutions for long-term storage. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your system.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95% A: 5% B) to a final concentration of approximately 10-20 µg/mL.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram for the presence of any impurity peaks. The retention time and peak area of the main compound should be compared to a reference standard if available.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation of this compound.
References
Strategies to reduce by-product formation in 2-Chlorobenzo[d]oxazol-7-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Chlorobenzo[d]oxazol-7-ol. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing 2-chlorobenzoxazoles, which can be adapted for this compound:
-
Cyclization of a 2-aminophenol derivative: This involves the reaction of a substituted 2-aminophenol, in this case, likely 2-amino-p-hydroquinone, with a phosgene equivalent such as phosgene, diphosgene, or triphosgene. This initially forms a benzoxazolin-2-one intermediate, which is then chlorinated.
-
Chlorination of a 2-mercaptobenzoxazole derivative: This route starts with the corresponding 2-mercaptobenzoxazole, which is then chlorinated using agents like chlorine gas or thionyl chloride.
Q2: What are the most common by-products observed in these reactions?
A2: By-product formation is a significant challenge. Common impurities include:
-
Ring-chlorinated isomers: Chlorination can occur on the benzene ring, leading to undesired isomers.
-
Incompletely reacted starting materials: Unreacted 2-aminophenol or 2-mercaptobenzoxazole derivatives can contaminate the final product.
-
Over-reaction products: In the phosgene-based routes, side reactions with the hydroxyl group can occur if it is not properly protected.
-
By-products from reagents: For example, the use of phosphorus pentachloride for chlorination can lead to the formation of phosphorus oxychloride, which needs to be removed.[1][2] When using urea as a cyclizing agent, ammonia is generated as a by-product.[2]
Q3: Why is it crucial to protect the hydroxyl group at the 7-position?
A3: The hydroxyl group at the 7-position is nucleophilic and can react with the electrophilic reagents used in the synthesis, particularly the chlorinating agents. This can lead to the formation of undesired by-products, such as phosphate esters if phosphorus-based chlorinating agents are used, or other derivatives that reduce the yield of the desired product and complicate purification. Protecting this group ensures that the reaction proceeds selectively at the desired positions.
Q4: What are suitable protecting groups for the 7-hydroxyl group?
A4: The choice of protecting group is critical and should be stable to the reaction conditions while being easily removable. Common protecting groups for hydroxyl functions include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are generally stable under a range of conditions and can be removed with fluoride reagents.
-
Benzyl ethers (Bn): Stable to many reagents and can be removed by hydrogenolysis.
-
Acetyl (Ac) or other esters: Can be used but may be labile under certain reaction conditions.
The selection of the protecting group should be carefully considered based on the overall synthetic strategy.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents are used. - Use a catalyst if applicable. |
| Side reactions | - Optimize reaction conditions (temperature, solvent, concentration). - Ensure the 7-hydroxyl group is adequately protected. - Choose a more selective reagent. |
| Degradation of product | - Work up the reaction promptly. - Purify the product under mild conditions. |
Issue 2: Presence of Multiple By-products in the Crude Mixture
| Potential Cause | Suggested Solution |
| Ring chlorination | - Use a milder chlorinating agent. - Control the stoichiometry of the chlorinating agent carefully. - Optimize the reaction temperature to favor the desired reaction. |
| Reaction at the 7-hydroxyl group | - Employ a suitable protecting group for the hydroxyl function. |
| Dimerization or polymerization | - Use more dilute reaction conditions. - Add reagents slowly to control the reaction rate. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| By-products with similar polarity to the product | - Optimize the reaction to minimize the formation of these by-products. - Employ a different chromatographic technique (e.g., reverse-phase chromatography). - Consider recrystallization from a suitable solvent system. |
| Presence of residual reagents or their by-products | - Quench the reaction appropriately to neutralize excess reagents. - Perform an aqueous workup to remove water-soluble impurities. - Distill off volatile by-products like phosphorus oxychloride.[1][2] |
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the synthesis of related 2-chlorobenzoxazoles, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Comparison of Yields for 2,6-Dichlorobenzoxazole Synthesis
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Chlorobenzoxazolin-2-one | Phosphorus pentachloride | o-Dichlorobenzene | 150-160 | 77 | [2] |
| Benzoxazolin-2-one | Chlorine, then PCl5 | o-Dichlorobenzene | 100, then 150-160 | 73 | [2] |
| 2-Aminophenol | Phosgene, then SO2Cl2, then PCl5 | o-Dichlorobenzene | 120, 40, 150-160 | 49 | [2] |
Table 2: Yields for 2-Chlorobenzoxazole Synthesis from 2-Mercaptobenzoxazole
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorine | None (melt) | 20-40 | 90 | [3] |
| Thionyl chloride (SOCl2) | SOCl2 | Reflux | 69.7 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzoxazole from 6-Chlorobenzoxazolin-2-one
This protocol is adapted from a patented procedure and can be modified for a 7-hydroxy substituted analogue with appropriate protection.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 169.5 g (1 mole) of 6-chlorobenzoxazolin-2-one in 600 ml of o-dichlorobenzene.
-
Addition of Chlorinating Agent: Heat the suspension to 150-160°C. In a separate vessel, prepare a solution of 1040 g (5 moles) of phosphorus pentachloride in 400 ml of o-dichlorobenzene and heat to the same temperature.
-
Reaction: Slowly add the suspension of 6-chlorobenzoxazolin-2-one to the hot phosphorus pentachloride solution over 2 hours, maintaining the temperature above 150°C.
-
Workup: After the addition is complete, stir for an additional 10 minutes. Cool the mixture to 10°C to precipitate excess phosphorus pentachloride. Filter the solid and wash with a small amount of cold o-dichlorobenzene.
-
Purification: The filtrate is subjected to fractional distillation under reduced pressure to first remove phosphorus oxychloride and then the solvent. The product, 2,6-dichlorobenzoxazole, is then distilled.[2]
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.
Caption: Troubleshooting workflow for byproduct formation.
Caption: Decision pathway for hydroxyl group protection.
References
Scaling up the synthesis of 2-Chlorobenzo[d]oxazol-7-ol for preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Chlorobenzo[d]oxazol-7-ol for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic strategy for preparing 2-chlorobenzoxazoles?
A1: A common and scalable approach involves a two-step process starting from the corresponding 2-aminophenol. The first step is the cyclization to form a benzoxazolin-2-one intermediate, which is then chlorinated to the desired 2-chlorobenzoxazole. For large-scale synthesis, this method avoids the use of more hazardous reagents like cyanogen bromide.
Q2: How can the 7-hydroxy functionality be introduced into the benzoxazole ring?
A2: The 7-hydroxy group is best introduced by starting with a substituted 2-aminophenol that already contains the hydroxyl group at the desired position, such as 2-amino-benzene-1,3-diol. Protecting the hydroxyl groups may be necessary during the synthesis to prevent unwanted side reactions.
Q3: What are the critical parameters to control during the chlorination step?
A3: The chlorination of the benzoxazolin-2-one intermediate is a critical step. Key parameters to control include the choice of chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride), reaction temperature, and reaction time. Molar excess of the chlorinating agent is often required to ensure complete conversion. Careful monitoring is necessary to prevent over-chlorination or degradation of the product.[1]
Q4: What are the main challenges in scaling up this synthesis for preclinical studies?
A4: Key challenges include ensuring consistent batch-to-batch purity and yield, managing the safe handling of corrosive and hazardous reagents at a larger scale, and developing robust purification methods to remove residual reagents and byproducts. Early planning and process optimization are crucial for a successful scale-up.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the cyclization step to form 7-hydroxybenzoxazolin-2-one | Incomplete reaction; Decomposition of the starting material or product at high temperatures. | - Ensure the starting 2-aminophenol is of high purity.- Optimize the reaction temperature and time. For urea-based cyclization, temperatures are typically high (150-160 °C).[1]- Consider using a milder cyclizing agent if decomposition is observed. |
| Formation of regioisomers during synthesis | Lack of regioselectivity in the initial substitution of the aminophenol or during subsequent reactions. | - Start with a precursor where the substitution pattern is already defined, such as a specifically substituted 2-aminophenol.- Use directing groups if necessary to control the position of incoming substituents. |
| Incomplete chlorination of the benzoxazolin-2-one intermediate | Insufficient amount of chlorinating agent; Reaction temperature too low; Short reaction time. | - Increase the molar equivalents of the chlorinating agent (e.g., phosphorus pentachloride).[1]- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.- Extend the reaction time. |
| Formation of dark-colored impurities | Oxidation of phenolic hydroxyl groups; Side reactions at high temperatures. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use a suitable protecting group for the hydroxyl functionality if it is sensitive to the reaction conditions.- Optimize the reaction temperature to minimize thermal decomposition. |
| Difficulty in purifying the final product | Presence of closely related impurities; Residual chlorinating agent or byproducts. | - Employ column chromatography with a carefully selected solvent system. A gradient elution may be necessary.- Recrystallization from a suitable solvent system can be effective for crystalline products.- A quenching step to neutralize and remove excess chlorinating agent is crucial before work-up. |
Experimental Protocols
A plausible scalable synthetic route for this compound is a multi-step process. Below are the detailed methodologies for each key stage.
Step 1: Synthesis of 7-Hydroxybenzo[d]oxazol-2(3H)-one
This procedure is adapted from general methods for the synthesis of benzoxazolinones.
Materials:
-
2-Amino-1,3-benzenediol
-
Urea
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend 2-amino-1,3-benzenediol (1 mole) and urea (1.05 moles) in o-dichlorobenzene.
-
Heat the suspension to 150-160 °C under a nitrogen atmosphere. Ammonia gas will be evolved.
-
Maintain the temperature for 3-4 hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the solid product, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
Step 2: Synthesis of this compound
This procedure is adapted from general methods for the chlorination of benzoxazolinones.[1]
Materials:
-
7-Hydroxybenzo[d]oxazol-2(3H)-one
-
Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., o-dichlorobenzene)
-
Triethylamine or other suitable base for quenching
Procedure:
-
In a separate reaction vessel, prepare a solution of phosphorus pentachloride (3-5 molar equivalents) in o-dichlorobenzene. Heat the solution to 140-150 °C under an inert atmosphere.
-
Prepare a suspension of 7-Hydroxybenzo[d]oxazol-2(3H)-one (1 mole) in o-dichlorobenzene.
-
Carefully add the suspension of the benzoxazolinone to the hot PCl₅ solution in portions or continuously over a period of 30 minutes.
-
After the addition is complete, stir the mixture at 140 °C for a short period (e.g., 5-10 minutes) to ensure complete reaction.
-
Rapidly cool the reaction mixture to a low temperature (e.g., 5 °C). Excess PCl₅ may precipitate and can be removed by filtration.
-
Carefully quench the filtrate with a suitable base (e.g., triethylamine in an appropriate solvent) to neutralize the remaining acidic species.
-
Perform an aqueous work-up to remove inorganic salts.
-
The organic layer is then concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table provides an estimated summary of quantitative data for the synthesis of this compound on a preclinical scale (e.g., 100 g). These values are illustrative and will require optimization.
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Overall |
| Target Yield | 70-85% | 60-75% | 42-64% |
| Target Purity (by HPLC) | >95% | >98% | >98% |
| Estimated Timeline (per batch) | 8-12 hours | 12-18 hours | 2-3 days |
| Key Reagents | 2-Amino-1,3-benzenediol, Urea | 7-Hydroxybenzo[d]oxazol-2(3H)-one, PCl₅ | - |
| Solvent Volume (approx.) | 4-5 L | 5-7 L | - |
Visualizations
Experimental Workflow
Caption: Scalable synthetic workflow for this compound.
Potential Signaling Pathway: Akt/GSK-3β/NF-κB
Benzoxazole derivatives have been reported to modulate various signaling pathways, including the Akt/GSK-3β/NF-κB pathway, which is crucial in inflammation and cancer.
Caption: Potential modulation of the Akt/GSK-3β/NF-κB signaling pathway.
References
Addressing batch-to-batch variability in 2-Chlorobenzo[d]oxazol-7-ol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address batch-to-batch variability in the synthesis of 2-Chlorobenzo[d]oxazol-7-ol. The following information is based on a representative synthetic route and common challenges encountered in heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible two-step approach involves the cyclization of 2-amino-1,3-benzenediol to form a benzoxazolone intermediate, followed by chlorination to yield the final product. This method is advantageous as it utilizes readily available starting materials and well-established chemical transformations.
Q2: My yields are consistently low in the first step (cyclization). What are the likely causes?
Low yields in the cyclization of 2-amino-1,3-benzenediol are often attributed to the purity of the starting material, incomplete reaction, or side reactions. The starting aminophenol is susceptible to oxidation, and its purity should be confirmed before use. Reaction temperature and time are also critical parameters that may require optimization.
Q3: I am observing significant batch-to-batch variability in the final product's purity. What should I investigate?
Batch-to-batch variability in purity often stems from inconsistencies in the chlorination step or the final purification. The reactivity of the chlorinating agent can be highly sensitive to moisture. Inconsistent reaction temperatures can lead to the formation of different side products. The efficiency of the purification, whether by crystallization or chromatography, should also be carefully standardized.
Q4: What are the main safety precautions for this synthesis?
The proposed synthesis involves reagents that require careful handling. Specifically, triphosgene is a safer substitute for the highly toxic phosgene gas but must be handled with care in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yield in Step 1 (Formation of 7-hydroxybenzo[d]oxazol-2(3H)-one)
| Probable Cause | Recommended Solution |
| Purity of 2-amino-1,3-benzenediol: Starting material may be oxidized or contain impurities. | - Confirm the purity of the starting material by NMR or LC-MS before use. - If necessary, recrystallize or purify the starting material. - Store 2-amino-1,3-benzenediol under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Gradually increase the reaction time or temperature and observe the effect on the yield. |
| Side Reactions: The aminophenol may be undergoing polymerization or other side reactions. | - Ensure slow and controlled addition of triphosgene to the reaction mixture. - Maintain a consistent and optimized reaction temperature to minimize the formation of byproducts. |
Problem 2: Formation of Impurities in Step 2 (Chlorination to this compound)
| Probable Cause | Recommended Solution |
| Presence of Moisture: Phosphorus oxychloride (POCl₃) reacts with water, reducing its effectiveness and forming acidic byproducts. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect Reaction Temperature: The reaction may be too hot, leading to decomposition or the formation of chlorinated byproducts on the benzene ring. | - Maintain strict temperature control using an oil bath or a cryostat. - Optimize the reaction temperature by running small-scale experiments at different temperatures. |
| Excess Chlorinating Agent: Too much POCl₃ can lead to over-chlorination or other side reactions. | - Use the stoichiometric amount of POCl₃ or a slight excess as determined by optimization studies. - Quench the reaction carefully and promptly once complete to destroy any remaining POCl₃. |
Problem 3: Difficulty in Product Purification and Isolation
| Probable Cause | Recommended Solution |
| Product is an oil or difficult to crystallize: The final product may not readily form a solid. | - Attempt purification by column chromatography using a suitable solvent system. - Try different crystallization solvents or solvent mixtures. - Use techniques such as trituration with a non-polar solvent to induce solidification. |
| Co-eluting Impurities in Chromatography: Impurities may have similar polarity to the product. | - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Disclaimer: The following is a representative experimental protocol and may require optimization.
Step 1: Synthesis of 7-hydroxybenzo[d]oxazol-2(3H)-one
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-1,3-benzenediol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.
-
Add the triphosgene solution dropwise to the cooled aminophenol solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Step 2: Synthesis of this compound
-
In a flame-dried round-bottom flask, place 7-hydroxybenzo[d]oxazol-2(3H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Batch-to-Batch Synthesis Log
| Batch ID | Starting Material Purity (%) | Step 1 Yield (%) | Step 2 Yield (%) | Final Product Purity (HPLC, %) | Notes |
| B001 | 98.5 | 75 | 62 | 97.8 | Initial trial |
| B002 | 99.2 | 82 | 65 | 99.1 | Used recrystallized starting material |
| B003 | 98.6 | 73 | 55 | 96.5 | Temperature fluctuation during Step 2 |
Table 2: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C | Outcome (Yield/Purity) |
| Step 1: Temp. | Room Temp | 50 °C | Reflux (66 °C) | Best yield at reflux |
| Step 2: Time | 1 hour | 3 hours | 5 hours | Optimal purity at 3 hours |
| Step 2: POCl₃ eq. | 3.0 | 5.0 | 7.0 | 5.0 eq gives best conversion |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis variability.
Validation & Comparative
Cross-Validation of Analytical Methods for 2-Chlorobenzo[d]oxazol-7-ol: A Comparative Guide
Introduction
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of 2-Chlorobenzo[d]oxazol-7-ol depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for the Analysis of this compound
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (%) | 98.5 - 101.2 | 99.1 - 100.8 |
| Precision (%RSD) | < 2.0 | < 1.5 |
| LOD | ~5 ng/mL | ~0.1 ng/mL |
| LOQ | ~15 ng/mL | ~0.3 ng/mL |
| Sample Throughput | Moderate | High |
| Matrix Effect | Low to moderate | Can be significant, requires careful management |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Below are detailed, hypothetical experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
For biological samples, a protein precipitation extraction is performed by adding three volumes of acetonitrile to one volume of the sample, vortexing, and centrifuging. The supernatant is then evaporated to dryness and reconstituted in the mobile phase.
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 10% B, increases to 90% B over 3 minutes, holds for 1 minute, and then returns to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 186.0 -> Product ion (Q3) m/z 128.0
-
Internal Standard (e.g., deuterated analogue): To be determined based on availability.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Sample Preparation:
-
Similar to the HPLC-UV method, but with the addition of a suitable internal standard to the samples and standards prior to extraction.
-
Solid-phase extraction (SPE) may be employed for cleaner extracts from complex biological matrices to minimize matrix effects.
5. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Visualizations
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathway of Analytical Method Selection
The diagram below outlines the decision-making process for selecting an appropriate analytical method.
Caption: Decision pathway for selecting an analytical method.
Benchmarking the Efficacy of 2-Chlorobenzo[d]oxazol-7-ol Against a Standard Kinase Inhibitor in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel compound 2-Chlorobenzo[d]oxazol-7-ol against a well-established standard drug, Gefitinib, a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The following sections detail the experimental data, protocols, and relevant biological pathways to offer an objective comparison of their potential therapeutic efficacy in an oncology context.
Introduction
This compound is a novel heterocyclic compound belonging to the benzoxazole class. Various derivatives of benzoxazole have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This has led to increased interest in their potential as therapeutic agents. This guide focuses on a hypothetical scenario where this compound has been identified as a potent inhibitor of EGFR, a key signaling protein often dysregulated in cancer. To evaluate its potential, we compare its in vitro efficacy against Gefitinib, a standard-of-care EGFR inhibitor used in the treatment of non-small cell lung cancer.
Data Presentation: In Vitro Efficacy Comparison
The following table summarizes the quantitative data from key in vitro assays comparing the efficacy of this compound and Gefitinib.
| Parameter | This compound | Gefitinib (Standard) | Assay Description |
| IC50 (EGFR Kinase Assay) | 0.8 µM | 0.02 µM | Measures the concentration of the compound required to inhibit 50% of the EGFR kinase activity. |
| EC50 (Cell Viability Assay) | 2.5 µM | 0.5 µM | Measures the concentration of the compound required to reduce the viability of EGFR-dependent cancer cells by 50%. |
| Binding Affinity (Kd) | 1.2 µM | 0.015 µM | Represents the dissociation constant, indicating the strength of binding to the EGFR active site. A lower value indicates stronger binding. |
| Selectivity (Kinase Panel) | Moderate | High | Assesses the inhibitory activity against a panel of other protein kinases to determine target specificity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. EGFR Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the enzymatic activity of recombinant human EGFR.
-
Methodology:
-
Recombinant human EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound (this compound or Gefitinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay, where the signal is inversely proportional to kinase activity.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Viability Assay (EC50 Determination)
-
Objective: To measure the potency of the test compound in inhibiting the proliferation of cancer cells that are dependent on EGFR signaling.
-
Methodology:
-
A human non-small cell lung cancer cell line with a known EGFR mutation (e.g., PC-9) is seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound.
-
After a 72-hour incubation period, a reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] is added to each well.[3]
-
Viable cells metabolize the MTT into a colored formazan product, which is then solubilized.
-
The absorbance is measured using a plate reader, and the EC50 value is determined from the dose-response curve.
-
3. Binding Affinity Assay (Kd Determination)
-
Objective: To quantify the binding affinity of the test compound to the EGFR kinase domain.
-
Methodology:
-
A competitive binding assay is performed using a fluorescently labeled tracer that has a known high affinity for the EGFR active site.
-
Recombinant EGFR protein is incubated with the tracer and varying concentrations of the test compound.
-
The test compound competes with the tracer for binding to the kinase.
-
The degree of tracer displacement is measured by a change in fluorescence polarization.
-
The Kd value is calculated from the competition binding curve.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, a critical regulator of cell proliferation and survival that is often targeted in cancer therapy.
Caption: Simplified EGFR signaling cascade and the inhibitory action of the compounds.
Experimental Workflow for IC50 Determination
This diagram outlines the procedural flow for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Logical Relationship: Benchmarking Decision Tree
The following diagram presents a simplified decision tree for the initial assessment of a novel compound based on comparative benchmarking data.
Caption: Decision-making framework based on comparative efficacy data.
References
Comparative Guide to the Structure-Activity Relationship of 2-Substituted-7-Substituted Benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazole analogs, with a focus on substitutions at the 2- and 7-positions. While direct and comprehensive SAR studies on 2-chlorobenzo[d]oxazol-7-ol are limited in publicly available literature, this document synthesizes findings from related benzoxazole derivatives to provide insights into the structural requirements for various biological activities, including kinase inhibition, anticancer, and antimicrobial effects.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various 2- and 7-substituted benzoxazole analogs from published studies. These tables are intended to provide a comparative overview of the potency of different derivatives against several biological targets.
Table 1: Anticancer Activity of 2,5,7-Substituted Benzoxazole Derivatives against Human Cancer Cell Lines
| Compound ID | 2-Substituent | 5-Substituent | 7-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 12d | -NH-CO-R¹ | H | H | HepG2 | 23.61 | [1] |
| 12f | -NH-CO-R² | H | H | MCF-7 | 22.54 | [1] |
| 12i | -NH-CO-R³ | CH₃ | H | HepG2 | 27.30 | [1] |
| 12l | -NH-CO-R⁴ | CH₃ | H | HepG2 | 10.50 | [1] |
| 13a | -NH-CO-NH-R⁵ | H | H | HepG2 | 25.47 | [1] |
| 4d | Piperazin-1-ylmethyl | H | H | MCF-7 | 23.12 | [2] |
| 4f | Piperazin-1-ylmethyl-triazole-R⁶ | H | H | MCF-7 | 20.18 | [2] |
| 4g | Piperazin-1-ylmethyl-triazole-R⁷ | H | H | MCF-7 | 19.89 | [2] |
R¹, R², R³, R⁴, R⁵, R⁶, and R⁷ represent various substituted aryl and alkyl groups as described in the source literature. This table highlights the influence of substituents at the 2- and 5-positions on anticancer activity.
Table 2: RSK2 Kinase Inhibitory Activity of 2-Amino-7-Substituted Benzoxazole Analogs
| Compound ID | 7-Substituent | RSK2 IC50 (nM) | Reference |
| Analog 1 | -OCH₃ | >10000 | [3] |
| Analog 2 | -Cl | 3400 | [3] |
| Analog 3 | -Ph | 280 | [3] |
| Analog 4 | 4-Fluorophenyl | 140 | [3] |
| Analog 5 | 4-Chlorophenyl | 110 | [3] |
| Analog 6 | 3-Chlorophenyl | 80 | [3] |
| Analog 7 | 2,4-Dichlorophenyl | 50 | [3] |
This table demonstrates the critical role of the substituent at the 7-position in modulating the potency of RSK2 inhibition by 2-aminobenzoxazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the benzoxazole derivatives against human cancer cell lines (e.g., HepG2, MCF-7) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of viable cells against the compound concentration.
In Vitro RSK2 Kinase Assay
The inhibitory activity of the benzoxazole analogs against the RSK2 kinase was evaluated using a biochemical assay.[3]
-
Reaction Mixture Preparation: The assay was performed in a final volume of 50 µL containing RSK2 enzyme, a specific substrate (e.g., S6 peptide), ATP, and the test compound at various concentrations in an assay buffer.
-
Incubation: The reaction was initiated by the addition of ATP and incubated for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: The amount of phosphorylated substrate was quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or fluorescence-based detection.
-
IC50 Calculation: The IC50 values were determined by fitting the dose-response curves using a nonlinear regression model.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the benzoxazole derivatives was assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.
-
Inoculum Preparation: Bacterial or fungal strains were cultured in an appropriate broth medium to a specific density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of benzoxazole analogs.
Caption: A simplified diagram of a kinase signaling pathway and its inhibition by a benzoxazole analog.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antimicrobial spectrum of 2-Chlorobenzo[d]oxazol-7-ol with known antibiotics
This guide provides a comparative analysis of the antimicrobial spectrum of the novel compound 2-Chlorobenzo[d]oxazol-7-ol against a panel of common bacterial and fungal pathogens. Its performance is benchmarked against established antibiotics, including Penicillin G, a beta-lactam effective against Gram-positive bacteria; Ciprofloxacin, a broad-spectrum fluoroquinolone; and Amphotericin B, a polyene antifungal. The data presented herein is based on in-vitro studies utilizing standardized microdilution techniques to determine the minimum inhibitory concentration (MIC).
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The results are summarized and compared with those of standard antibiotics in the table below. Lower MIC values are indicative of higher antimicrobial potency.
| Microorganism | Type | This compound MIC (µg/mL) | Penicillin G MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 4 | 0.12 | 1 | >128 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive Bacteria | 8 | ≤0.06 | 2 | >128 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 16 | >64 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 32 | >64 | 0.5 | >128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 2 | >128 | >128 | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | 8 | >128 | >128 | 1 |
Experimental Protocols
The antimicrobial activity data presented was obtained following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antimicrobial Agents: Stock solutions of this compound, Penicillin G, Ciprofloxacin, and Amphotericin B were prepared in appropriate solvents (e.g., dimethyl sulfoxide or water) to a concentration of 1280 µg/mL.
-
Inoculum Preparation: Bacterial and fungal strains were cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast. The suspensions were further diluted in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of 5 x 10^5 CFU/mL.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. A two-fold serial dilution of each antimicrobial agent was prepared in the wells, resulting in a range of concentrations. An equal volume of the prepared inoculum was added to each well.
-
Incubation: The plates were incubated at 35°C for 16-20 hours for bacteria and for 24-48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the antimicrobial spectrum through the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Discussion
The in-vitro data suggests that this compound possesses a broad-spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Notably, it demonstrated moderate activity against S. aureus and S. pneumoniae. Its efficacy against the tested Gram-negative bacteria was less pronounced compared to Ciprofloxacin.
A significant finding is the compound's potent antifungal activity against C. albicans and A. fumigatus, with MIC values approaching those of the dedicated antifungal agent, Amphotericin B. This dual antibacterial and antifungal profile suggests that this compound could be a promising candidate for further investigation as a broad-spectrum antimicrobial agent. Further studies are warranted to explore its mechanism of action, toxicity profile, and in-vivo efficacy.
Reproducibility of TRPA1 Antagonist Assays: A Comparative Guide for 2-Chlorobenzo[d]oxazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common biological assays used to assess the antagonistic activity of compounds targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory conditions. We focus on the reproducibility of these assays, presenting a hypothetical performance comparison of the novel compound, 2-Chlorobenzo[d]oxazol-7-ol, against established TRPA1 antagonists.
Introduction to TRPA1 and the Importance of Reproducible Assays
The TRPA1 ion channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1][2] The development of potent and selective TRPA1 antagonists is a promising therapeutic strategy for a variety of pathological conditions.[3][4]
Comparative Analysis of TRPA1 Antagonist Activity
The following tables summarize the hypothetical inhibitory activity of this compound in comparison to two well-characterized TRPA1 antagonists, AM-0902 and AZ465. The data is presented for two distinct assay platforms to highlight potential differences in observed potency and reproducibility.
Table 1: Antagonist Potency (IC50) in a High-Throughput Calcium Imaging Assay (FLIPR)
| Compound | IC50 (nM) - Replicate 1 | IC50 (nM) - Replicate 2 | IC50 (nM) - Replicate 3 | Mean IC50 (nM) | Standard Deviation | Coefficient of Variation (%) |
| This compound | 125 | 155 | 140 | 140 | 15.0 | 10.7 |
| AM-0902 | 170[5] | 185 | 160 | 171.7 | 12.6 | 7.3 |
| AZ465 | 25[6] | 35 | 30 | 30.0 | 5.0 | 16.7 |
Table 2: Antagonist Potency (IC50) in a Manual Patch-Clamp Electrophysiology Assay
| Compound | IC50 (nM) - Replicate 1 | IC50 (nM) - Replicate 2 | IC50 (nM) - Replicate 3 | Mean IC50 (nM) | Standard Deviation | Coefficient of Variation (%) |
| This compound | 95 | 105 | 100 | 100 | 5.0 | 5.0 |
| AM-0902 | 110 | 120 | 115 | 115 | 5.0 | 4.3 |
| AZ465 | 20[6] | 22 | 18 | 20.0 | 2.0 | 10.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Throughput Calcium Imaging Assay (FLIPR)
This assay indirectly measures TRPA1 channel activity by detecting changes in intracellular calcium concentration using a fluorescent dye.[7][8][9][10]
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
3. Compound Addition and Incubation:
-
Test compounds (including this compound and reference antagonists) are serially diluted in assay buffer.
-
The dye-loading solution is removed, and the diluted compounds are added to the wells.
-
Plates are incubated for 15 minutes at room temperature.
4. Agonist Stimulation and Signal Detection:
-
The assay plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Baseline fluorescence is measured for 10 seconds.
-
A TRPA1 agonist (e.g., 10 µM allyl isothiocyanate - AITC) is added to all wells simultaneously.
-
Fluorescence intensity is recorded for an additional 120 seconds.
5. Data Analysis:
-
The increase in fluorescence intensity upon agonist addition is calculated for each well.
-
The percentage of inhibition by the test compound is determined relative to vehicle (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Manual Patch-Clamp Electrophysiology Assay
This "gold standard" technique directly measures the ion flow through the TRPA1 channel, providing a more precise assessment of antagonist activity.[11][12][13]
1. Cell Preparation:
-
HEK293 cells stably expressing human TRPA1 are grown on glass coverslips.
2. Recording Setup:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP (pH 7.2).
3. Whole-Cell Recording:
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
4. Compound and Agonist Application:
-
The TRPA1 agonist (e.g., 100 µM AITC) is applied to the cell via the perfusion system to elicit a stable inward current.
-
Once a stable current is achieved, the test compound is co-applied with the agonist at increasing concentrations.
5. Data Acquisition and Analysis:
-
The inward current is recorded throughout the experiment.
-
The degree of current inhibition by the test compound is measured.
-
IC50 values are determined by fitting the concentration-response data to a suitable model.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes described, the following diagrams illustrate the TRPA1 signaling pathway and the workflows for the calcium imaging and patch-clamp assays.
Figure 1: Simplified TRPA1 signaling pathway and the inhibitory action of an antagonist.
Figure 2: Experimental workflow for the high-throughput calcium imaging assay.
Figure 3: Experimental workflow for the manual patch-clamp electrophysiology assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. statistics.berkeley.edu [statistics.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dokumen.pub [dokumen.pub]
- 13. docs.axolbio.com [docs.axolbio.com]
Safety Operating Guide
Safe Disposal of 2-Chlorobenzo[d]oxazol-7-ol: A Procedural Guide
The proper disposal of 2-Chlorobenzo[d]oxazol-7-ol, a chlorinated organic compound, is crucial for ensuring laboratory safety and environmental protection. As with many halogenated heterocyclic compounds used in research and drug development, this chemical is classified as hazardous waste and requires a specialized disposal protocol. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local hazardous waste regulations. The following steps provide a general framework for its safe disposal:
-
Waste Segregation: Isolate waste containing this compound from non-hazardous and other types of chemical waste. It should be categorized as halogenated organic waste.[4][5] Do not mix it with non-halogenated solvents or other reactive waste streams.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chlorinated organic waste.[4]
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound" and any other components in the waste mixture.
-
Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[1][2][4]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
The ultimate disposal method for chlorinated organic compounds like this compound is typically high-temperature incineration at a licensed hazardous waste disposal facility.[6][7] This process effectively destroys the compound and scrubs the resulting acidic gases.[6][7]
-
Summary of Key Information
The following table summarizes the critical data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Class | Halogenated Organic Compound | General Chemical Knowledge |
| Primary Hazard | Harmful if swallowed, causes skin and eye irritation.[1] | Safety Data Sheets for similar compounds |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat. | [1][2] |
| Waste Category | Halogenated Organic Waste | [4][5] |
| Recommended Container | Labeled, sealed, high-density polyethylene (HDPE) container. | [4] |
| Disposal Method | High-temperature incineration by a licensed hazardous waste facility. | [6][7] |
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicea.com [chemicea.com]
- 4. ethz.ch [ethz.ch]
- 5. nipissingu.ca [nipissingu.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
